Imidazo[1,5-A]pyridine-7-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMIWBXIHLWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478213 | |
| Record name | IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-29-0 | |
| Record name | IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of Imidazo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 588720-29-0). The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic compound, which holds potential in medicinal chemistry and materials science. This document compiles expected spectroscopic data based on the analysis of its chemical structure and information available for analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. These tables provide a quick reference for the expected chemical shifts, absorption bands, and mass-to-charge ratios.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | s | - | H-1 |
| ~7.8 | s | - | H-3 |
| ~7.6 | d | ~9.0 | H-5 |
| ~7.0 | dd | ~9.0, ~2.0 | H-6 |
| ~8.0 | d | ~2.0 | H-8 |
| ~13.0 | br s | - | COOH |
Note: Predicted values are based on the analysis of similar imidazopyridine structures. The exact chemical shifts are dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~145 | C-8a |
| ~140 | C-1 |
| ~135 | C-3 |
| ~130 | C-5 |
| ~125 | C-7 |
| ~120 | C-6 |
| ~115 | C-8 |
Note: These are estimated chemical shifts and can vary based on experimental conditions.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1650 | Medium | C=N and C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |
| 800-900 | Medium-Strong | C-H bend (Aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 162.04 | [M]⁺ (Molecular Ion) |
| 145.04 | [M-OH]⁺ |
| 117.04 | [M-COOH]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional proton spectrum using a pulse program such as 'zg30'.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
Set the mass range to scan for the expected molecular ion and potential fragments (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Logical integration of spectroscopic data for structural elucidation.
An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,5-a]pyridine-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of Imidazo[1,5-a]pyridine-7-carboxylic acid and its derivatives. This class of heterocyclic compounds is of growing interest in medicinal chemistry due to its structural similarity to purines and a wide range of observed biological activities in related imidazopyridine isomers. This document details synthetic methodologies, provides tabulated characterization data, and explores the known signaling pathways associated with this scaffold.
Introduction to Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are fused heterocyclic systems containing a bridgehead nitrogen atom. This structural motif is a key component in numerous biologically active compounds, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The derivatization of the imidazo[1,5-a]pyridine core, particularly with a carboxylic acid group at the 7-position, offers a versatile platform for the development of novel therapeutic agents. The carboxylic acid functionality provides a handle for further chemical modifications, such as the formation of esters and amides, to modulate the physicochemical and pharmacological properties of the molecule.
Synthesis of this compound Derivatives
The synthesis of the Imidazo[1,5-a]pyridine core can be achieved through various synthetic strategies, including Ritter-type reactions, cyclocondensations, and oxidative cyclizations.[3][4]
General Synthetic Approach
A common and effective method for the construction of the Imidazo[1,5-a]pyridine scaffold involves the reaction of a 2-aminomethylpyridine derivative with a suitable cyclizing agent. For the synthesis of derivatives with a trifluoromethyl group, a multi-step approach starting from 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported.[5]
A key intermediate, 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine, can be synthesized on a large scale. This intermediate can then be reacted with reagents like triphosgene or thiophosgene to yield substituted imidazo[1,5-a]pyridines.[5]
Another versatile method is the Ritter-type reaction, which involves the reaction of a pyridinylmethanol with an aryl or alkyl nitrile derivative in the presence of a catalyst system, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) and para-toluenesulfonic acid (p-TsOH·H2O).[3] This approach offers a broad substrate scope and can deliver the desired products in moderate to excellent yields.[3]
dot
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol: [5]
To a stirred suspension of sodium hydrogen carbonate (6.7 g) in 25 mL of water at 0°C, a solution of triphosgene (6.4 g) in 30 mL of dichloromethane is added. To this vigorously stirred mixture, a solution of 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine (6.5 g) in 60 mL of dichloromethane is added dropwise over 40 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours. The aqueous layer is separated and extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried and concentrated to yield the product.
Characterization of Imidazo[1,5-a]pyridine Derivatives
The structural elucidation of the synthesized compounds is performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
This compound:
-
1H NMR: The proton NMR spectrum of the parent carboxylic acid is available and serves as a reference for its derivatives.[6]
-
Molecular Formula: C8H6N2O2[7]
-
Molecular Weight: 162.15 g/mol [7]
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one: [5]
-
Crystallographic Data: This compound crystallizes in the orthorhombic space group Pbca.
-
Selected Bond Lengths: C1-O: 1.235(3) Å, C1-N1: 1.395(3) Å, C1-N2: 1.353(4) Å.[5]
The following table summarizes the characterization data for a selection of Imidazo[1,5-a]pyridine derivatives based on available literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| This compound | C8H6N2O2 | 162.15 | - | 1H NMR available | [6][7] |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | C8H4ClF3N2O | 252.58 | - | X-ray crystallographic data available | [5] |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | C8H4ClF3N2S | 268.65 | - | X-ray crystallographic data available | [5] |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound derivatives are limited, the broader class of imidazopyridines has shown significant potential in various therapeutic areas. The imidazo[1,2-a]pyridine isomer, in particular, has been extensively studied and shown to exhibit anticancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
dot
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,5-a]pyridine derivatives.
Given the structural similarities, it is plausible that this compound derivatives could also modulate this or related signaling pathways. Further investigation into the specific biological targets and mechanisms of action of this subclass of compounds is warranted.
Conclusion
This technical guide has summarized the current knowledge on the synthesis and characterization of this compound derivatives. While established synthetic routes provide access to the core scaffold, there is a need for more detailed and systematic studies on the synthesis and characterization of a wider range of derivatives. The promising biological activities of related imidazopyridine isomers, particularly as inhibitors of key cancer-related signaling pathways, highlight the potential of the this compound scaffold as a valuable starting point for the design and development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these compounds, comprehensive characterization, and in-depth biological evaluation to elucidate their therapeutic potential.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (9CI)(588720-29-0) 1H NMR [m.chemicalbook.com]
- 7. Imidazo(1,5-a)pyridine-7-carboxylic acid | C8H6N2O2 | CID 12132799 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of Imidazo[1,5-a]pyridine-7-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Introduction
The imidazopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purines. This has led to its exploration for a wide range of therapeutic applications. Various isomers, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, have demonstrated significant potential as anticancer, antimicrobial, and kinase-inhibiting agents. The Imidazo[1,5-a]pyridine core, and specifically its 7-carboxylic acid derivatives, represent a promising, yet less explored, area for the development of novel therapeutics. This guide provides a comprehensive overview of the essential methodologies for the biological screening of Imidazo[1,5-a]pyridine-7-carboxylic acid analogs, offering detailed experimental protocols, data presentation strategies, and visual workflows to facilitate research and development in this area. While specific biological data for this compound analogs are not extensively available in the public domain, this guide utilizes established protocols and data from closely related imidazopyridine structures to provide a robust framework for their evaluation.
Experimental Protocols
A systematic biological evaluation of novel chemical entities is fundamental to drug discovery. Below are detailed protocols for primary screening assays relevant to the potential therapeutic applications of this compound analogs.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Materials:
-
This compound analogs
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium in a 96-well microplate. The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth occurs after incubation.[1][2][3]
Materials:
-
This compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Positive control (e.g., ciprofloxacin)
-
Growth control (broth and inoculum) and sterility control (broth only)
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare an initial stock solution.
-
Serial Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. A microplate reader can also be used to measure absorbance at 600 nm.
Kinase Inhibition Screening: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[4]
Materials:
-
This compound analogs
-
Target kinase (e.g., EGFR, BTK) and its specific substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is correlated with kinase activity. The inhibitory effect of the compounds is determined by comparing the signal from wells with the test compound to control wells without the inhibitor. IC₅₀ values are calculated from the dose-response curves.
Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of the biological activity of the synthesized analogs. The following tables provide examples of how to structure such data.
Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
(Note: The following data are hypothetical and for illustrative purposes only, as comprehensive screening data for this specific chemical series is not widely available.)
| Compound ID | R1-substituent | R2-substituent | IC₅₀ (µM) ± SD | ||
| MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | |||
| IMP-C-01 | H | Phenyl | 25.4 ± 2.1 | 32.8 ± 3.5 | 45.1 ± 4.2 |
| IMP-C-02 | H | 4-Chlorophenyl | 12.7 ± 1.5 | 18.2 ± 2.0 | 22.6 ± 2.8 |
| IMP-C-03 | H | 4-Methoxyphenyl | 38.9 ± 3.9 | 45.1 ± 4.8 | 58.3 ± 5.5 |
| IMP-C-04 | CH₃ | Phenyl | 18.5 ± 1.9 | 24.6 ± 2.7 | 33.7 ± 3.1 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 2: Antimicrobial Activity of this compound Analogs
(Note: The following data are hypothetical and for illustrative purposes only.)
| Compound ID | R1-substituent | R2-substituent | Minimum Inhibitory Concentration (MIC) in µg/mL | |
| S. aureus | E. coli | |||
| IMP-A-01 | H | Phenyl | 64 | >128 |
| IMP-A-02 | H | 4-Fluorophenyl | 32 | 64 |
| IMP-A-03 | H | 2,4-Dichlorophenyl | 16 | 32 |
| IMP-A-04 | Br | Phenyl | 32 | 128 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
Table 3: Kinase Inhibitory Activity of this compound Analogs
(Note: The following data are hypothetical and for illustrative purposes only.)
| Compound ID | R1-substituent | R2-substituent | IC₅₀ (nM) ± SD | |
| EGFR Kinase | BTK Kinase | |||
| IMP-K-01 | H | Aniline | 850 ± 75 | >10,000 |
| IMP-K-02 | H | 3-Chloroaniline | 320 ± 45 | 5,600 ± 450 |
| IMP-K-03 | H | 4-Fluoroaniline | 410 ± 52 | 8,200 ± 710 |
| IMP-K-04 | OCH₃ | Aniline | 980 ± 90 | >10,000 |
| Erlotinib | - | - | 25 ± 5 | - |
| Ibrutinib | - | - | - | 0.5 ± 0.1 |
Visualization of Workflows and Pathways
Visual diagrams are invaluable tools for representing complex experimental processes and biological pathways. The following diagrams are generated using Graphviz (DOT language) to illustrate key aspects of the screening process.
Caption: General experimental workflow for the biological screening of novel compounds.
Caption: Example of a signaling pathway (AKT/mTOR) that could be investigated.
Caption: Hypothetical structure-activity relationship (SAR) logic diagram.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the body of literature specifically detailing the biological activities of its analogs is still emerging, the established importance of the broader imidazopyridine class warrants a thorough investigation. By employing the standardized and robust screening protocols detailed in this guide—from initial cytotoxicity and antimicrobial assessments to targeted kinase inhibition assays—researchers can systematically evaluate new analogs. The provided frameworks for data presentation and workflow visualization are intended to support a structured and efficient drug discovery process. It is anticipated that the application of these methodologies will lead to the identification of potent and selective this compound derivatives, ultimately contributing to the development of new medicines for a range of diseases.
References
An In-depth Technical Guide: Solubility and Stability Testing of Imidazo[1,5-A]pyridine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for evaluating the solubility and stability of Imidazo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. The imidazo[1,5-a]pyridine core is found in various biologically active molecules, making a thorough understanding of its physicochemical properties crucial for drug development.[1][2] This document outlines detailed experimental protocols, data presentation formats, and analytical workflows to guide researchers in this critical assessment.
Physicochemical Properties
-
Molecular Formula: C₈H₆N₂O₂[3]
-
Molecular Weight: 162.15 g/mol [3]
-
IUPAC Name: this compound[3]
-
CAS Number: 588720-29-0[4]
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, possessing both a basic imidazole moiety and an acidic carboxylic acid group, is expected to exhibit pH-dependent solubility.[5] Understanding its solubility in various aqueous and organic media is fundamental for preclinical development.
Expected Solubility Characteristics
The amphoteric nature of this compound suggests it will have its lowest solubility at its isoelectric point and increased solubility in both acidic and basic conditions.[5] In acidic media, the pyridine and imidazole nitrogens will be protonated, while in basic media, the carboxylic acid will be deprotonated, leading to the formation of more soluble salt forms.
Data Presentation: Aqueous and Organic Solubility
The following table summarizes the expected solubility profile. Experimental determination is required to populate this table with precise quantitative data.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Method |
| pH 1.2 (0.1 N HCl) | 25 | High | Shake-Flask |
| pH 4.5 (Acetate Buffer) | 25 | Moderate | Shake-Flask |
| pH 6.8 (Phosphate Buffer) | 25 | Low | Shake-Flask |
| pH 7.4 (Phosphate Buffer) | 25 | Low-Moderate | Shake-Flask |
| pH 9.0 (Borate Buffer) | 25 | High | Shake-Flask |
| Water | 25 | Low | Shake-Flask |
| Methanol | 25 | Moderate-High | Shake-Flask |
| Ethanol | 25 | Moderate | Shake-Flask |
| DMSO | 25 | High | Shake-Flask |
| Acetonitrile | 25 | Low | Shake-Flask |
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining equilibrium solubility.
-
Preparation: Prepare a series of buffered solutions at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4, 9.0) and select relevant organic solvents.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Filtration/Centrifugation: Carefully collect an aliquot of the supernatant. Filter the sample through a 0.22 µm filter to remove any undissolved particles. Centrifugation followed by supernatant collection is an alternative.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Visualization: Solubility Assessment Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Section 2: Stability Profile and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish degradation pathways, which helps in the development of stability-indicating analytical methods.[6]
Forced Degradation Protocol
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally considered optimal to enable the detection and identification of degradants.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl. Heat at 60-80 °C for several hours. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C). Collect and neutralize samples at various time points.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Collect samples at various time points.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 105 °C) for a specified duration. Also, heat the stock solution at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Use a control sample wrapped in aluminum foil to block light exposure.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify degradants.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Perform a mass balance to ensure that the decrease in the parent peak area is accounted for by the formation of degradant peaks.
-
Data Presentation: Forced Degradation Summary
This table should be used to summarize the findings from the forced degradation studies.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation | No. of Degradants | Observations/Major Degradant (RT) |
| Acid Hydrolysis | 0.1 N HCl | 24 | 80 | Data | Data | Data |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 24 | 25 | Data | Data | Data |
| Thermal (Solid) | Dry Heat | 48 | 105 | Data | Data | Data |
| Thermal (Solution) | Heat | 48 | 80 | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B Light | N/A | 25 | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B Light | N/A | 25 | Data | Data | Data |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Imidazo(1,5-a)pyridine-7-carboxylic acid | C8H6N2O2 | CID 12132799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 588720-29-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Buy 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | 78316-08-2 [smolecule.com]
- 6. biomedres.us [biomedres.us]
Novel Synthesis Routes for Imidazo[1,5-a]pyridine-7-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel and established synthetic routes for Imidazo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details plausible synthetic pathways, key experimental protocols, and explores the potential biological relevance of this compound class through its interaction with critical signaling pathways.
Introduction
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities. The introduction of a carboxylic acid group at the 7-position of this scaffold can provide a handle for further derivatization, improve pharmacokinetic properties, or enable key interactions with biological targets. This guide focuses on efficient synthetic strategies to access this compound, providing researchers with the necessary information to incorporate this valuable building block into their drug discovery programs.
Proposed Synthetic Strategies
Two primary plausible routes are outlined below:
-
Route A: Cyclization with a Formylating Agent. This is a direct and atom-economical approach where 2-(aminomethyl)pyridine-4-carboxylic acid is reacted with a C1 synthon, such as a formic acid equivalent, to construct the imidazole ring.
-
Route B: Multi-component Reaction. This approach involves a one-pot reaction between a 4-substituted-2-aminomethylpyridine, an aldehyde, and a third component that facilitates the cyclization and formation of the fused imidazole ring.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic routes, based on typical yields and conditions for analogous reactions reported in the literature.
| Parameter | Route A: Cyclization with Formylating Agent | Route B: Multi-component Reaction |
| Starting Material | 2-(aminomethyl)pyridine-4-carboxylic acid | 2-amino-4-cyanopyridine |
| Key Reagents | Triethyl orthoformate, p-TsOH | Aldehyde, Isocyanide |
| Number of Steps | 2 (from commercially available precursor) | 1 (one-pot) |
| Typical Yield | 70-85% (overall) | 60-80% |
| Reaction Temperature | 120-140 °C | Room Temperature to 80 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Purification Method | Crystallization / Column Chromatography | Column Chromatography |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound.
Route A: Synthesis via Cyclization of 2-(aminomethyl)pyridine-4-carboxylic acid
This two-step protocol starts with the commercially available 2-amino-4-cyanopyridine.
Step 1: Synthesis of 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride
-
Reaction: A solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent (e.g., methanol) is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature and atmospheric pressure until the uptake of hydrogen ceases. Following the reduction of the nitrile to the aminomethyl group, the catalyst is filtered off, and the resulting solution is treated with concentrated hydrochloric acid. The solvent is then removed under reduced pressure to yield 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride as a solid, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Reaction: A mixture of 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) in a high-boiling solvent such as toluene or xylenes is heated to reflux (approximately 120-140 °C) for 4-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., diethyl ether) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Route B: One-Pot Multi-component Synthesis
This route offers a more convergent approach to the imidazo[1,5-a]pyridine core.
-
Reaction: To a solution of 2-amino-4-cyanopyridine (1.0 eq) and a suitable aldehyde (e.g., paraformaldehyde, 1.2 eq) in a polar solvent like methanol or ethanol, an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) is added. A catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or ammonium chloride) is then introduced. The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for 12-24 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to isolate the desired Imidazo[1,5-a]pyridine-7-carbonitrile, which can then be hydrolyzed to the carboxylic acid.
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Plausible synthetic routes to this compound.
Signaling Pathway Diagrams
Imidazo[1,5-a]pyridine derivatives have been implicated in the modulation of key cellular signaling pathways, particularly those involved in cancer and inflammation. While the specific effects of the 7-carboxylic acid derivative are yet to be fully elucidated, the core scaffold is known to interact with pathways such as PI3K/Akt/mTOR and STAT3/NF-κB.
Caption: Imidazo[1,5-a]pyridines may inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: Imidazo[1,5-a]pyridines may modulate STAT3 and NF-κB signaling pathways.
Conclusion
This technical guide has outlined robust and plausible synthetic strategies for obtaining this compound, a compound with high potential in drug discovery. The detailed protocols and comparative data provide a solid foundation for researchers to synthesize this scaffold and its derivatives. Furthermore, the exploration of its potential interactions with key signaling pathways, such as PI3K/Akt/mTOR and STAT3/NF-κB, highlights the therapeutic promise of this compound class and encourages further investigation into its biological activities. The methodologies and insights presented herein are intended to accelerate research and development efforts in the field of medicinal chemistry.
Physicochemical Properties of Imidazo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This scaffold is a significant structural component in a variety of compounds explored in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is recognized for its versatile biological activities, forming the basis of numerous potential therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for researchers engaged in the synthesis, evaluation, and application of its derivatives in drug discovery and development.
This technical guide provides a consolidated overview of the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents a logical workflow for the characterization of such novel compounds.
Core Physicochemical Properties
The physicochemical data available for this compound are primarily derived from computational models. These predicted values offer valuable initial estimates for experimental design. All quantitative data are summarized in Table 1.
| Property | Value | Data Type | Source |
| IUPAC Name | This compound | - | PubChem[1] |
| CAS Number | 588720-29-0 | - | PubChem[1] |
| Molecular Formula | C₈H₆N₂O₂ | - | PubChem[1] |
| Molecular Weight | 162.15 g/mol | Computed | PubChem[1] |
| Canonical SMILES | C1=CN2C=NC=C2C=C1C(=O)O | - | PubChem[1] |
| InChIKey | GMBMIWBXIHLWDP-UHFFFAOYSA-N | - | PubChem[1] |
| Density | 1.418 g/cm³ | Computed | Alfa Chemistry[2] |
| XlogP | 1.4 | Computed | PubChem[1] |
| Melting Point | No experimental data available | - | |
| Boiling Point | No experimental data available | - | |
| pKa | No experimental data available | - | |
| Aqueous Solubility | No experimental data available | - |
Note: The absence of experimental data for properties such as melting point, boiling point, pKa, and solubility highlights an opportunity for further research to fully characterize this compound.
Experimental Protocols
The following sections describe standard, generalized methodologies for determining key physicochemical parameters. These protocols are representative of the techniques used in the field and can be adapted for the specific analysis of this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the titration curve.
Methodology:
-
Preparation:
-
Calibrate a potentiometer using standard buffers of known pH (e.g., 4, 7, and 10).
-
Prepare a stock solution of this compound of a known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Prepare a standardized titrant solution of 0.1 M NaOH.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound's solution into a temperature-controlled vessel.
-
If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with a small amount of 0.1 M HCl.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa value is determined from the inflection point of the sigmoidal curve. This can be calculated using the first or second derivative of the curve, where the pKa corresponds to the pH at the half-equivalence point.
-
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable technique for logP determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol (representing a lipidic environment) and a buffered aqueous solution (representing a physiological environment). After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of these concentrations.
Methodology:
-
Preparation:
-
Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound in the pre-saturated aqueous buffer.
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the compound.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Separate the two phases by centrifugation.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
The logP is then calculated as the base-10 logarithm of P: logP = log₁₀(P)
-
Visualizations: Workflows and Relationships
To support the research and development process, a clear workflow is essential. The following diagram illustrates a standard workflow for the physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
This diagram outlines the logical progression from compound synthesis and initial verification to a detailed physicochemical assessment. The results from this workflow are crucial for making informed decisions regarding a compound's potential for further development in pharmaceutical research. The process begins with the synthesis and rigorous confirmation of the molecule's structure and purity. Following this, key properties like solubility, pKa, lipophilicity, and stability are experimentally determined. Finally, this comprehensive dataset is analyzed to decide whether the compound's profile merits advancement into more complex biological and in vivo studies.
References
Quantum Chemical Calculations for Imidazo[1,5-A]pyridine-7-carboxylic acid: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, detailed quantum chemical calculation data for Imidazo[1,5-a]pyridine-7-carboxylic acid is not publicly available. This guide, therefore, provides a comprehensive methodological framework for conducting such a study, outlining the necessary computational protocols, data presentation standards, and the interpretation of potential results. The quantitative data presented in the tables are illustrative placeholders.
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the structural and electronic properties of derivatives like this compound at a quantum mechanical level is crucial for rational drug design. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into molecular geometry, stability, reactivity, and intermolecular interaction sites.[1][2]
This technical guide outlines a standard workflow for performing quantum chemical calculations on this compound. The described protocols are designed to yield a comprehensive dataset encompassing optimized geometry, vibrational analysis, frontier molecular orbitals, and molecular electrostatic potential, which are pivotal for predicting the molecule's behavior and its potential as a therapeutic agent.
Computational Methodology
The following protocols describe a typical approach for the quantum chemical analysis of an organic molecule like this compound. These calculations are generally performed using software packages such as Gaussian, ORCA, or PySCF.[3]
2.1. Geometry Optimization
The initial step involves determining the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface.
-
Protocol:
-
The initial 3D structure of this compound is constructed using a molecular builder.
-
A geometry optimization is performed using Density Functional Theory (DFT).
-
A commonly employed functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4][5]
-
A triple-zeta basis set, such as 6-311++G(d,p), is recommended for accurate results, as it includes diffuse functions and polarization functions for both heavy atoms and hydrogens.[6][7][8]
-
The optimization is carried out in the gas phase or with a solvation model (e.g., Polarizable Continuum Model - PCM) to simulate a solvent environment.
-
The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.
-
2.2. Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a vibrational frequency calculation is performed.
-
Protocol:
-
Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies in the output confirms that the structure is a true local minimum.
-
The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, often using a scaling factor to account for anharmonicity and theoretical approximations.[6]
-
2.3. Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule are determined from the optimized structure. These properties are key to understanding its reactivity and kinetic stability.
-
Protocol:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of the optimization calculation.
-
The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. This gap is an indicator of the molecule's chemical reactivity.[9][10]
-
From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated using the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Global Electrophilicity Index (ω) = χ² / (2η)
-
-
2.4. Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for identifying the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.[11][12][13]
-
Protocol:
-
The MEP is calculated for the optimized molecular structure at the same level of theory.
-
The potential is mapped onto the electron density surface of the molecule.
-
The resulting 3D map is color-coded, typically with red representing regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green indicates regions of neutral potential.[13]
-
Data Presentation
The quantitative results from the calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | N1-C2 | 1.38 |
| C2-C3 | 1.39 | |
| C7-C11 | 1.48 | |
| C11-O12 | 1.22 | |
| C11-O13 | 1.35 | |
| Bond Angles | N1-C2-C3 | 108.5 |
| C6-C7-C11 | 120.3 | |
| O12-C11-O13 | 123.0 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | 3450 | High | Low | O-H stretch (Carboxyl) |
| 2 | 3100 | Medium | Medium | C-H stretch (Aromatic) |
| 3 | 1720 | High | Medium | C=O stretch (Carboxyl) |
| 4 | 1610 | Medium | High | C=C stretch (Ring) |
| 5 | 1450 | High | Medium | C-N stretch (Ring) |
Table 3: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.90 |
Table 4: Global Reactivity Descriptors (Illustrative)
| Descriptor | Symbol | Value (eV) |
| Ionization Potential (I) | I | 6.85 |
| Electron Affinity (A) | A | 1.95 |
| Electronegativity (χ) | χ | 4.40 |
| Chemical Hardness (η) | η | 2.45 |
| Global Electrophilicity Index (ω) | ω | 3.96 |
Visualization of Computational Workflow
A logical workflow is essential for ensuring a systematic and reproducible computational study.
Caption: Workflow for Quantum Chemical Analysis.
Interpretation of Results
-
Optimized Geometry: The calculated bond lengths and angles provide the most stable 3D structure of the molecule. This information is fundamental for docking studies and for understanding the molecule's shape and potential steric interactions with a biological target.
-
Vibrational Frequencies: The absence of imaginary frequencies confirms the stability of the optimized structure. The vibrational modes can be correlated with experimental IR and Raman spectra to validate the computational model.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[9][10][14] For drug candidates, an optimal gap is often sought to balance stability with the necessary reactivity for biological activity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for predicting intermolecular interactions.[11][12] Electron-rich regions (red) on the MEP surface, such as those around the oxygen and nitrogen atoms, are likely sites for hydrogen bond acceptance. Electron-poor regions (blue), such as the hydrogen of the carboxylic acid, are potential hydrogen bond donor sites. This information is critical for predicting how the molecule will bind to a receptor's active site.[13]
References
- 1. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]
- 2. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Discovery of Imidazo[1,5-a]pyridine-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on the discovery and development of a specific subclass: Imidazo[1,5-a]pyridine-7-carboxylic acid derivatives. These compounds have emerged as a promising class of therapeutic agents, with notable potential as aromatase inhibitors for applications in oncology. This document provides a comprehensive overview of their synthesis, biological evaluation, and the key signaling pathways they modulate. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this area.
Introduction
Imidazopyridines, a class of fused heterocyclic compounds, are of considerable interest in drug discovery due to their diverse pharmacological properties. Among the various isomeric forms, the imidazo[1,5-a]pyridine core has been identified as a privileged structure in the design of novel therapeutic agents. This guide specifically delves into derivatives functionalized with a carboxylic acid at the 7-position, a modification that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent scaffold. The exploration of these derivatives has been particularly fruitful in the context of aromatase inhibition, a key strategy in the treatment of estrogen-dependent cancers.
Synthesis of this compound and its Derivatives
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[1] A common strategy involves the reaction of 2-(aminomethyl)pyridine precursors with suitable electrophilic partners.[2]
While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic approach can be extrapolated from established methods for similar heterocyclic systems. A key intermediate would be a pyridine derivative bearing an amino or potential amino group at the 2-position and a methyl or a group that can be converted to a carboxylic acid at the 4-position (which corresponds to the 7-position in the final fused system).
Hypothetical Synthetic Pathway:
A potential synthetic route could involve the cyclization of a suitably substituted 2-aminomethylpyridine derivative. The carboxylic acid functionality could be introduced either before or after the formation of the imidazo[1,5-a]pyridine ring. For instance, a 4-methyl-2-aminomethylpyridine could be cyclized, followed by oxidation of the methyl group to a carboxylic acid.
Derivatization of the Carboxylic Acid:
Once this compound is obtained, standard organic chemistry techniques can be employed to generate a library of derivatives, such as esters and amides. For example, amidation can be achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt) followed by the addition of a desired amine.
Experimental Protocol: General Procedure for Amide Synthesis
A general protocol for the synthesis of Imidazo[1,5-a]pyridine-7-carboxamides is as follows:
-
Activation of the Carboxylic Acid: To a solution of this compound in an appropriate aprotic solvent (e.g., DMF, DCM), a coupling agent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA) are added. The mixture is stirred at room temperature for 15-30 minutes.
-
Amine Addition: The desired amine (1.2 equivalents) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Biological Activity and Quantitative Data
Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for their potential as aromatase inhibitors.[3] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.
A patent has disclosed a series of substituted imidazo[1,5-a]pyridine derivatives as aromatase inhibitors.[4] While not a 7-carboxylic acid derivative, a notable example from this class is 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine , which demonstrated a potent inhibitory activity with an IC50 of 4.5 x 10-9 M in an in vitro aromatase inhibition assay.[4] This highlights the potential of the imidazo[1,5-a]pyridine scaffold for potent aromatase inhibition.
Further structure-activity relationship (SAR) studies are necessary to elucidate the impact of the 7-carboxylic acid moiety and its derivatives on aromatase inhibitory activity. It is hypothesized that the carboxylic acid or its derivatives could engage in additional interactions within the active site of the enzyme, potentially leading to enhanced potency and selectivity.
Table 1: Representative Biological Data for Imidazo[1,5-a]pyridine Derivatives
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | Aromatase | In vitro enzyme inhibition | 4.5 | [4] |
Experimental Protocol: In Vitro Aromatase Inhibition Assay
The following is a general protocol for determining the in vitro aromatase inhibitory activity of test compounds using human placental microsomes.
-
Preparation of Microsomes: A microsomal fraction is prepared from fresh term human placentas by differential centrifugation.[5] The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
-
Assay Components: The assay is performed in a suitable buffer (e.g., 0.05M potassium phosphate buffer, pH 7.4) at 37°C. The reaction mixture contains the microsomal preparation, a source of reducing equivalents (NADPH), the androgen substrate (e.g., [1β-³H(N)]-androst-4-ene-3,17-dione), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated for a specific period.
-
Termination and Product Extraction: The reaction is stopped, and the product, tritiated water ([³H]₂O), is separated from the unreacted substrate.
-
Quantification: The amount of [³H]₂O formed is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of aromatase activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the investigated this compound derivatives is the inhibition of the aromatase enzyme. Aromatase, also known as cytochrome P450 19A1, is a key enzyme in the steroidogenesis pathway.
Aromatase Signaling Pathway
Caption: Aromatase pathway and the inhibitory action of this compound derivatives.
By inhibiting aromatase, these compounds block the conversion of androgens to estrogens. This leads to a reduction in circulating estrogen levels, which in turn suppresses the growth of estrogen-dependent tumors. The binding of the inhibitor to the active site of the aromatase enzyme is a critical event in this process. The specific interactions between the inhibitor and the amino acid residues in the active site determine the potency and selectivity of the inhibition.
Experimental Workflows
Drug Discovery and Development Workflow
The discovery and development of novel this compound derivatives as aromatase inhibitors typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of novel aromatase inhibitors.
This workflow begins with the identification and validation of the biological target, in this case, the aromatase enzyme. Subsequently, a library of this compound derivatives is synthesized. These compounds are then screened in in vitro assays to determine their inhibitory activity against aromatase. The data from these assays are used to establish structure-activity relationships, which guide the design and synthesis of more potent and selective inhibitors in the lead optimization phase. Promising candidates from in vitro studies are then advanced to in vivo studies in animal models to evaluate their efficacy and safety before progressing to preclinical development.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential for development as novel aromatase inhibitors. The foundational knowledge of the imidazo[1,5-a]pyridine scaffold's activity, coupled with the versatility of the carboxylic acid functional group for derivatization, provides a strong basis for future research.
Future efforts should focus on:
-
The development of robust and scalable synthetic routes to this compound and its derivatives.
-
Comprehensive SAR studies to optimize the potency and selectivity of these compounds.
-
Elucidation of the binding mode of these inhibitors with the aromatase enzyme through techniques such as X-ray crystallography and molecular modeling.
-
In-depth preclinical evaluation of lead candidates to assess their pharmacokinetic properties, efficacy, and safety profiles.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapies targeting aromatase.
References
- 1. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
X-ray Crystallography of Imidazo[1,5-a]pyridine-7-carboxylic Acid Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography of imidazo[1,5-a]pyridine analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the synthesis, experimental protocols for crystallization and X-ray diffraction, and presents crystallographic data for a representative analog. Furthermore, it visualizes the experimental workflow and a key signaling pathway associated with the biological activity of imidazopyridine derivatives.
Introduction
Imidazo[1,5-a]pyridines are fused heterocyclic systems that form the core of various biologically active molecules. Their derivatives have shown promise as therapeutic agents, particularly as modulators of the GABA-A receptor. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic structure of these compounds. Such structural information is crucial for understanding their structure-activity relationships (SAR), mechanism of action, and for the rational design of new drug candidates. This guide will focus on the crystallographic analysis of analogs of Imidazo[1,5-a]pyridine-7-carboxylic acid.
Synthesis of Imidazo[1,5-a]pyridine Analogs
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. A common strategy involves the cyclization of a substituted 2-aminomethylpyridine derivative.
As a representative example, the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, an analog of the target series, is presented below, based on the work of Mihorianu and colleagues.
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one:
A key intermediate, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, is first synthesized. This amine is then reacted with triphosgene in the presence of a base to facilitate the cyclization and formation of the imidazo[1,5-a]pyridin-3(2H)-one ring system. The reaction is typically carried out under an inert atmosphere.
Experimental Protocols for X-ray Crystallography
The successful determination of a crystal structure by X-ray diffraction is critically dependent on the quality of the single crystals. The following section outlines a general workflow for the crystallization of small organic molecules like imidazo[1,5-a]pyridine analogs and the subsequent X-ray diffraction analysis.
Crystallization
The process of obtaining diffraction-quality single crystals often involves screening various conditions.
Protocol: Slow Evaporation Method
-
Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated and allow for slow precipitation of crystals as the solvent evaporates at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified imidazo[1,5-a]pyridine analog in the chosen solvent. Gentle heating may be required to fully dissolve the compound.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial to remove any particulate matter.
-
Crystal Growth: Cover the container with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent. Place the container in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. The data collection strategy involves rotating the crystal and collecting diffraction patterns at various orientations.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Crystallographic Data of a Representative Imidazo[1,5-a]pyridine Analog
The following table summarizes the crystallographic data for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, a representative analog.
| Parameter | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one |
| Chemical Formula | C₈H₄ClF₃N₂O |
| Formula Weight | 252.58 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.1234(5) |
| b (Å) | 10.4567(6) |
| c (Å) | 17.8901(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1894.5(2) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.771 |
| Absorption Coeff. (mm⁻¹) | 0.45 |
| F(000) | 1008 |
Data obtained from a representative structure of a closely related analog.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for X-ray crystallography.
Signaling Pathway of Imidazopyridine Analogs as GABA-A Receptor Modulators
Imidazopyridine derivatives often exhibit their biological effects by acting as positive allosteric modulators (PAMs) of the GABA-A receptor, a ligand-gated ion channel.
Caption: GABA-A receptor signaling pathway modulation.
Conclusion
This technical guide has provided a detailed overview of the X-ray crystallography of this compound analogs. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The elucidation of the three-dimensional structures of these compounds through X-ray crystallography is paramount for advancing our understanding of their biological activities and for the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols for Imidazo[1,5-A]pyridine-7-carboxylic acid in Cell Culture
Disclaimer: As of late 2025, specific experimental data and established protocols for the use of Imidazo[1,5-A]pyridine-7-carboxylic acid in cell culture are not extensively available in the public domain. The following application notes and protocols are presented as a general framework for the initial investigation of a novel compound with this scaffold. The methodologies are based on established procedures for related imidazopyridine isomers, such as Imidazo[1,2-a]pyridines, which have been studied for their anti-cancer and anti-inflammatory properties.[1][2][3] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction to Imidazopyridines in Cell-Based Assays
Imidazopyridines are a class of heterocyclic compounds with a fused imidazole and pyridine ring system.[1] Various isomers of this scaffold, particularly Imidazo[1,2-a]pyridines, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4] These activities include anti-cancer, anti-inflammatory, and antimicrobial effects.[2][5] The proposed mechanisms of action for some derivatives involve the modulation of key cellular signaling pathways, such as STAT3/NF-κB and AKT/mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][6]
Given the therapeutic potential of the imidazopyridine core, a systematic evaluation of novel derivatives like this compound is warranted. The following protocols provide a workflow for assessing its cytotoxic and potential mechanistic effects in a cell culture setting.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of this compound are crucial for obtaining reproducible results.
Materials:
-
This compound (CAS 588720-29-0)[7]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.62 mg of the compound (Molecular Weight: 162.15 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Seed cells (e.g., MDA-MB-231, SKOV3, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5][8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | [Value] | 100 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
This table presents hypothetical data for illustrative purposes. Similar tables can be generated for different cell lines.
| Cell Line | IC50 (µM) of this compound |
| [e.g., HCC1937] | [e.g., 45.0][1] |
| [e.g., A549] | [e.g., 50.56][5][9] |
| [e.g., HepG2] | [e.g., 51.52][5][9] |
Note: The IC50 values are from studies on Imidazo[1,2-a]pyridine derivatives and are provided as examples.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis (programmed cell death) by flow cytometry.
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Investigation of Mechanism of Action
Based on studies of related Imidazo[1,2-a]pyridine compounds, a potential mechanism of action could involve the modulation of signaling pathways that control inflammation and cell survival.[2]
Hypothetical Signaling Pathway:
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocol (Western Blotting):
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, IκBα, Bcl-2, BAX, cleaved PARP, p-AKT, AKT, p53, p21) overnight at 4°C.[1][2][3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
By following these protocols, researchers can conduct a thorough initial evaluation of the biological effects of this compound in cell culture, paving the way for further drug development and mechanistic studies.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Imidazo[1,5-A]pyridine-7-carboxylic acid as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known fluorescent properties and metal-chelating behavior of the imidazo[1,5-a]pyridine scaffold. As of the latest literature review, specific studies on Imidazo[1,5-A]pyridine-7-carboxylic acid as a fluorescent probe for metal ions are not available. The data and protocols presented here are extrapolated from studies on closely related derivatives and are intended to serve as a guide for research and development.
Introduction
Imidazo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their versatile applications in medicinal chemistry and materials science.[1] Many of these compounds exhibit intrinsic fluorescence, a property that can be modulated by their local environment and interaction with other molecules, including metal ions.[2] The imidazo[1,5-a]pyridine core, with its nitrogen-rich structure, provides potential coordination sites for metal cations.[3][4] This interaction can lead to changes in the fluorophore's electronic properties, resulting in a "turn-on" or "turn-off" fluorescent response, making them attractive candidates for the development of selective and sensitive metal ion sensors.[5][6]
The presence of a carboxylic acid group at the 7-position of the imidazo[1,5-a]pyridine ring, as in this compound, is anticipated to enhance water solubility and provide an additional coordination site for metal ions. This could potentially influence the selectivity and sensitivity of the probe. This document outlines the potential applications and detailed experimental protocols for the use of this compound as a fluorescent probe for the detection of metal ions, based on the behavior of analogous compounds.
Principle of Detection
The fluorescence of imidazo[1,5-a]pyridine derivatives is often influenced by their molecular rigidity. In solution, the free probe may have lower fluorescence due to non-radiative decay pathways. Upon coordination with a metal ion, the formation of a more rigid complex can restrict these non-radiative processes, leading to an enhancement of fluorescence (chelation-enhanced fluorescence, CHEF).[3] The nitrogen atoms in the imidazo[1,5-a]pyridine ring system are the primary sites for metal ion binding. The carboxylic acid group at the 7-position could also participate in chelation, potentially increasing the stability and selectivity of the metal-probe complex.
Data Presentation: Photophysical Properties and Metal Ion Sensing
The following tables summarize representative quantitative data for imidazo[1,5-a]pyridine derivatives as fluorescent probes for metal ions. This data is intended to provide a general expectation of performance for this compound.
Table 1: General Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives
| Property | Typical Range | Reference Solvent | Notes |
| Absorption Max (λabs) | 320 - 400 nm | Dichloromethane | The exact wavelength is dependent on the substitution pattern. |
| Emission Max (λem) | 450 - 550 nm | Dichloromethane | Exhibits a large Stokes shift.[2] |
| Quantum Yield (Φ) | 0.10 - 0.70 | Dichloromethane | Can be significantly enhanced upon metal ion coordination.[3][7] |
Table 2: Representative Metal Ion Sensing Performance of Imidazo[1,5-a]pyridine Derivatives
| Target Ion | Sensing Mode | Limit of Detection (LOD) | Selectivity | Reference Compound |
| Zn2+ | Fluorescence "Turn-on" | 68 nM | High over other common cations | Imidazo[1,2-a]pyridine derivative[6] |
| Al3+ | Fluorescence "Turn-on" | 0.70 µM | High over other common cations | Benzothiazole-imidazo derivative[8] |
| Fe3+ | Fluorescence "Turn-on" | 4.0 ppb | High over other common cations | Fused imidazo[1,2-a]pyridine[5] |
| Hg2+ | Fluorescence "Turn-off" | 1.0 ppb | High over other common cations | Fused imidazo[1,2-a]pyridine[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route based on established methods for the synthesis of imidazo[1,5-a]pyridine derivatives.[9]
Materials:
-
4-formyl-3-pyridinecarboxylic acid
-
An appropriate aminoacetaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-formyl-3-pyridinecarboxylic acid (1 equivalent) in toluene, add aminoacetaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection
This protocol provides a general framework for evaluating the performance of this compound as a fluorescent probe for various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) of interest (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Spectro-grade solvents.
-
Fluorometer.
-
UV-Vis spectrophotometer.
Procedure:
1. Preparation of Solutions:
- Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the desired buffer.
- Prepare working solutions of metal ions at various concentrations by diluting their stock solutions in the same buffer.
2. Fluorescence Measurements:
- In a quartz cuvette, place 2 mL of the probe working solution.
- Record the initial fluorescence emission spectrum of the probe by exciting at its absorption maximum (to be determined experimentally, expected around 350-400 nm).
- Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
- After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.
- Repeat this process for a range of metal ion concentrations.
3. Selectivity Study:
- To a series of cuvettes containing the probe solution, add a fixed concentration of the target metal ion.
- To each of these cuvettes, add a potential interfering metal ion at the same or higher concentration.
- Record the fluorescence emission spectrum for each mixture and compare it to the spectrum of the probe with only the target metal ion.
4. Determination of Limit of Detection (LOD):
- Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
- The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for metal ion detection.
Experimental Workflow
Caption: General experimental workflow for metal ion sensing.
References
- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for Kinase Inhibitor Screening using Imidazo[1,5-a]pyridine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the screening of Imidazo[1,5-a]pyridine-7-carboxylic acid and its derivatives as potential kinase inhibitors.
The imidazo[1,5-a]pyridine core is a key pharmacophore in a variety of biologically active compounds.[1] While specific data for this compound is not extensively available in the public domain, its structural analogs have shown significant potential. For instance, derivatives of the related imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of kinases such as DYRK1A and CLK1.[2] This highlights the potential of the broader imidazopyridine class as a source of novel kinase inhibitors.
These application notes will guide researchers through the process of evaluating compounds based on the this compound core in various kinase inhibitor screening assays.
Data Presentation: Kinase Inhibitory Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Scaffold | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 1 | 8-Amino-imidazo[1,5-a]pyrazine | BTK | Enzymatic | 0.27 | [3] |
| Compound 2 | 8-Amino-imidazo[1,5-a]pyrazine | LCK | Enzymatic | 38-fold selectivity over BTK | [3] |
| Compound 3 | 8-Amino-imidazo[1,5-a]pyrazine | BMX | Enzymatic | 34-fold selectivity over BTK | [3] |
| 40b | Imidazo[1,2-a]pyridine | PfPKG | Enzymatic | 2210 | [4] |
| 40b | Imidazo[1,2-a]pyridine | PvPI4K | Enzymatic | 32 | [4] |
| HB9 | Imidazo[1,2-a]pyridine Hybrid | A549 cell line | Cytotoxicity | 50,560 | [5] |
| HB10 | Imidazo[1,2-a]pyridine Hybrid | HepG2 cell line | Cytotoxicity | 51,520 | [5] |
Signaling Pathway Context
The following diagram illustrates a simplified generic kinase signaling pathway, which is often the target of inhibitors like those derived from the Imidazo[1,5-a]pyridine scaffold.
Caption: A diagram of a generic kinase signaling cascade.
Experimental Protocols
Herein are detailed protocols for three common kinase inhibitor screening assays. These can be adapted for screening this compound and its derivatives against specific kinases of interest.
Radiometric Kinase Assay
This traditional and sensitive method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture on ice. For a 25 µL reaction, the components are added in the following order:
-
12.5 µL of 2x kinase buffer
-
5 µL of substrate (concentration will be kinase-dependent)
-
2.5 µL of diluted compound or DMSO (for control)
-
2.5 µL of purified kinase
-
-
Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution (a mixture of unlabeled ATP and [γ-³²P]ATP). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by adding an equal volume of 75 mM phosphoric acid. Spot a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose paper square.
-
Washing: Wash the phosphocellulose papers three times for 5 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Drying and Counting: Air dry the papers and place them in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.[6][7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oceanomics.eu [oceanomics.eu]
- 3. researchgate.net [researchgate.net]
- 4. ul.netd.ac.za [ul.netd.ac.za]
- 5. chemmethod.com [chemmethod.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Imidazo[1,5-A]pyridine-7-carboxylic acid for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds with a structural resemblance to purines, suggesting their potential for interaction with biological systems.[1][2] Various derivatives of the imidazo[1,5-a]pyridine scaffold have shown a range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The unique chemical and photophysical properties of these compounds also make them attractive candidates for applications in materials science and bio-imaging.[5]
This document provides detailed application notes and protocols for the prospective use of Imidazo[1,5-a]pyridine-7-carboxylic acid as a novel targeting ligand in the development of targeted drug delivery systems. The presence of a carboxylic acid group on the imidazo[1,5-a]pyridine core provides a versatile handle for conjugation to various nanoparticle platforms, enabling the targeted delivery of therapeutic agents to specific cells or tissues. While the direct application of this compound in targeted drug delivery is an emerging area of research, these protocols are based on established methodologies for the surface functionalization of nanoparticles and ligand conjugation.[6][7]
Core Concept: Leveraging the Imidazo[1,5-a]pyridine Scaffold for Cellular Targeting
The central hypothesis is that the unique structure of the imidazo[1,5-a]pyridine moiety may facilitate preferential uptake by certain cell types, potentially through interactions with specific cell surface receptors or transporters. By attaching this moiety to a drug-loaded nanoparticle, the delivery of the therapeutic payload can be directed, enhancing efficacy and reducing off-target side effects. The carboxylic acid functional group is key to covalently linking this targeting ligand to the nanoparticle surface.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the targeting ligand is crucial for the successful design and formulation of a drug delivery system.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [8] |
| Molecular Weight | 162.15 g/mol | [8] |
| CAS Number | 588720-29-0 | [8][9] |
| Appearance | Solid (predicted) | |
| H-Bond Acceptor Count | 3 | [10] |
| InChI Key | GMBMIWBXIHLWDP-UHFFFAOYSA-N | [10] |
Synthesis of this compound Derivatives
While several methods exist for the synthesis of the imidazo[1,5-a]pyridine core, a common approach involves the reaction of a substituted pyridine with an appropriate cyclization agent.[11][12] The synthesis of the 7-carboxylic acid derivative would typically involve starting materials bearing the carboxylic acid functionality or a precursor that can be converted to a carboxylic acid in a later step.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to the surface of pre-formed, amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes) using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-functionalized nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugal filter units or dialysis tubing for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a molar excess of EDC and NHS (typically 1.5-2 equivalents of each relative to the carboxylic acid).
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0).
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to react with any unreacted NHS-esters.
-
Purify the conjugated nanoparticles to remove unreacted ligand, EDC, and NHS byproducts. This can be achieved through repeated centrifugation and redispersion in fresh buffer or by dialysis.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the amide bond, and quantify the amount of conjugated ligand using UV-Vis spectroscopy or fluorescence spectroscopy if the ligand is fluorescent.
-
Protocol 2: Formulation of Drug-Loaded, Ligand-Targeted Nanoparticles
This protocol outlines the preparation of nanoparticles encapsulating a model therapeutic agent and surface-functionalized with this compound.
Materials:
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Therapeutic agent (e.g., a cytotoxic drug for cancer therapy)
-
This compound-PLGA conjugate (prepared separately)
-
Polyvinyl alcohol (PVA) solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the PLGA and the therapeutic agent in the organic solvent. If using a pre-conjugated polymer, dissolve the this compound-PLGA conjugate.
-
-
Emulsification:
-
Add the organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Surface Functionalization (if not using a pre-conjugated polymer):
-
If starting with plain drug-loaded nanoparticles, they will need to be surface-functionalized with amine groups (e.g., using polyethyleneimine) before proceeding with the conjugation protocol described in Protocol 1.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Presentation: Expected Characterization of Targeted Nanoparticles
The following table presents hypothetical data for the characterization of drug-loaded nanoparticles with and without the this compound targeting ligand.
| Parameter | Non-Targeted Nanoparticles | Targeted Nanoparticles |
| Average Particle Size (nm) | 150 ± 10 | 165 ± 12 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -15 ± 2 | -12 ± 2 |
| Drug Encapsulation Efficiency (%) | 85 ± 5 | 82 ± 6 |
| Drug Loading (%) | 10 ± 1 | 9.5 ± 1 |
| Ligand Conjugation Density (µmol/mg NP) | N/A | 0.5 ± 0.1 |
Visualizations
Signaling Pathway and Cellular Uptake
Caption: Proposed mechanism of cellular uptake for the targeted nanoparticle.
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of targeted nanoparticles.
Conclusion
The use of this compound as a targeting ligand presents a novel and promising avenue for the development of advanced drug delivery systems. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore this potential. Further studies will be necessary to validate the targeting efficacy of this moiety and to optimize the formulation for specific therapeutic applications. The inherent biological activities of the imidazo[1,5-a]pyridine scaffold may also offer synergistic therapeutic effects when combined with an encapsulated drug, a possibility that warrants future investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 7. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo(1,5-a)pyridine-7-carboxylic acid | C8H6N2O2 | CID 12132799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 588720-29-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: High-Throughput Screening of Imidazo[1,5-A]pyridine-7-carboxylic Acid Libraries for Kinase Inhibitor Discovery
Introduction
Imidazo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Recent studies have highlighted their potential as anticancer agents and enzyme inhibitors, including kinases.[3] Kinases are a critical class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the identification of novel kinase inhibitors is a primary focus of drug discovery.[4] This application note describes a high-throughput screening (HTS) campaign to identify potent and selective kinase inhibitors from a library of Imidazo[1,5-A]pyridine-7-carboxylic acid derivatives.
High-throughput screening is a key technology in modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets.[5][6] The process involves the use of automation, miniaturized assays, and large-scale data analysis to efficiently identify "hit" compounds that modulate the activity of the target.[6] These hits can then be further optimized through medicinal chemistry to develop lead compounds with improved potency, selectivity, and drug-like properties.
Target: MAP Kinase ERK2
The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The extracellular signal-regulated kinase 2 (ERK2) is a key component of this pathway and a well-validated target for cancer therapy. This HTS campaign aims to identify inhibitors of ERK2 from an in-house library of this compound derivatives.
Data Presentation
The following tables summarize the key quantitative data from the primary HTS and subsequent hit confirmation and selectivity profiling.
Table 1: Primary High-Throughput Screening (HTS) Summary
| Parameter | Value |
| Library Size | 10,000 Compounds |
| Screening Concentration | 10 µM |
| Assay Format | 384-well plate |
| Primary Hit Rate | 1.2% |
| Confirmed Hit Rate | 0.3% |
| Z'-factor | 0.75 |
Table 2: Potency of Confirmed Hits Against ERK2
| Compound ID | IC50 (nM) |
| IPCA-001 | 75 |
| IPCA-002 | 150 |
| IPCA-003 | 210 |
Table 3: Kinase Selectivity Profile of IPCA-001
| Kinase | IC50 (nM) |
| ERK2 | 75 |
| p38α | >10,000 |
| JNK1 | >10,000 |
| CDK2 | 5,200 |
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
ERK2 Enzyme Solution: Recombinant human ERK2 was diluted to a final concentration of 2 nM in Assay Buffer.
-
Substrate/ATP Solution: A solution containing 100 µM ATP and 0.2 µM of the fluorescently labeled peptide substrate (e.g., FAM-P-L-S-T-P-P-S-S-P-S-K-K-K-NH2) was prepared in Assay Buffer.
-
Compound Plates: The this compound library was prepared in 384-well plates at a concentration of 1 mM in 100% DMSO. A working concentration of 20 µM was prepared by diluting the stock plates in Assay Buffer.
2. High-Throughput Screening (HTS) Protocol
The primary screen was performed in a 384-well plate format using an automated liquid handling system.[7]
-
Compound Dispensing: 50 nL of each compound from the 1 mM stock library plates was dispensed into the assay plates using an acoustic liquid handler, resulting in a final screening concentration of 10 µM.
-
Enzyme Addition: 2.5 µL of the 2 nM ERK2 enzyme solution was added to all wells.
-
Incubation: The plates were incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: 2.5 µL of the Substrate/ATP solution was added to all wells to initiate the kinase reaction.
-
Reaction Incubation: The plates were incubated for 60 minutes at room temperature.
-
Reaction Termination and Detection: The reaction was stopped, and the signal was read on a suitable plate reader (e.g., a fluorescence polarization reader).
3. Hit Confirmation and IC50 Determination
Compounds that exhibited greater than 50% inhibition in the primary screen were selected for confirmation.
-
Dose-Response Plates: A 10-point, 3-fold serial dilution of the confirmed hit compounds was prepared in DMSO, starting from a top concentration of 10 mM.
-
IC50 Assay: The IC50 values were determined by performing the kinase assay as described above, using the serially diluted compounds.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
4. Kinase Selectivity Profiling
The most potent confirmed hit, IPCA-001, was tested against a panel of other kinases to determine its selectivity. The assays were performed using similar protocols to the primary ERK2 assay, with appropriate enzymes and substrates for each kinase.
Visualizations
Caption: A simplified diagram of the MAP Kinase signaling pathway, highlighting the inhibition of ERK2 by an this compound derivative.
Caption: The experimental workflow for the high-throughput screening and hit validation of the this compound library.
Caption: A logical diagram illustrating the decision-making process for advancing hits from the primary screen to lead optimization.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Imidazo[1,5-a]pyridine-7-carboxylic Acid in Antimicrobial Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the antimicrobial potential of imidazo[1,5-a]pyridine derivatives, with a focus on the structural class of Imidazo[1,5-a]pyridine-7-carboxylic acid. While specific data on the 7-carboxylic acid derivative is limited in publicly available literature, this document compiles relevant data from closely related analogs to guide future research and experimental design.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Imidazopyridines, a class of fused heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The imidazo[1,5-a]pyridine scaffold, in particular, serves as a promising framework for the design of new antibacterial and antifungal drugs. This document outlines the available data on the antimicrobial activity of imidazo[1,5-a]pyridine derivatives and provides detailed protocols for their evaluation.
Data Presentation: Antimicrobial Activity of Imidazo[1,5-a]pyridine Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,5-a]pyridine derivatives against a range of microbial strains. It is important to note that these are surrogate compounds, and the activity of this compound may vary.
Table 1: Antibacterial Activity of Imidazo[1,5-a]pyridine-hydrazone Derivatives
| Compound ID | R Group | S. aureus MIC (µg/mL) | L. monocytogenes MIC (µg/mL) | E. coli MIC (µg/mL) | S. typhimurium MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Shigella MIC (µg/mL) |
| 3a | H | 8 | 16 | 16 | 8 | 32 | 16 |
| 3b | 4-CH₃ | 4 | 8 | 8 | 4 | 16 | 8 |
| 3c | 4-OCH₃ | 4 | 8 | 8 | 4 | 16 | 8 |
| 3d | 4-F | 2 | 4 | 4 | 2 | 8 | 4 |
| 3e | 4-Cl | 2 | 4 | 4 | 2 | 8 | 4 |
| 3f | 4-Br | 2 | 4 | 4 | 2 | 8 | 4 |
| 3g | 4-NO₂ | 1 | 2 | 2 | 1 | 4 | 2 |
| 3h | 2-Cl | 4 | 8 | 8 | 4 | 16 | 8 |
| 3i | 2,4-diCl | 1 | 2 | 2 | 1 | 4 | 2 |
| 3j | 3-Br | 2 | 4 | 4 | 2 | 8 | 4 |
| Chloramphenicol | - | 64 | 64 | 64 | 64 | 64 | 64 |
Data adapted from a study on imidazo[1,5-a]pyridine-hydrazone derivatives, which suggests that substitutions on the phenyl ring of the hydrazone moiety significantly influence antibacterial activity.[1]
Table 2: Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Derivatives with Pyridinium Moiety
| Compound ID | R¹ | R² | X | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3d | C₆H₅ | C₄H₉ | Cl | 3.9 | 7.8 | >500 |
| 3e | C₆H₅ | C₄H₉ | I | 3.9 | 7.8 | >500 |
| 3m | CH₃ | C₄H₉ | Cl | 7.8 | 15.6 | >500 |
| 3n | CH₃ | C₄H₉ | I | 7.8 | 15.6 | >500 |
| Reference Drug | - | - | - | 0.5-1.0 | 0.5-1.0 | 0.5-1.0 |
This table highlights the bacteriostatic activity of certain imidazo[1,5-a]quinoxaline derivatives, indicating that the presence of a pyridinium moiety and specific alkyl substituents can confer potent antibacterial properties.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial activity. The following are standard protocols that can be adapted for testing this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, including positive and negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotic discs
-
Incubator (37°C)
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate to create a uniform bacterial lawn.
-
-
Creation of Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.
-
Application of Test Compound: Add a specific volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.
-
Controls: Place a standard antibiotic disc (positive control) on the agar surface. A well with the solvent used to dissolve the compound can serve as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
General Synthesis of Imidazo[1,5-a]pyridine Derivatives
Caption: General synthetic route to Imidazo[1,5-a]pyridine derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination by broth microdilution.
Potential Mechanism of Action: A Hypothetical Pathway
As the precise mechanism of action for this compound is not yet elucidated, a hypothetical pathway targeting bacterial DNA gyrase, a common target for heterocyclic antimicrobials, is presented.
Caption: Hypothetical mechanism targeting bacterial DNA gyrase.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data on related derivatives suggest that compounds of this class can exhibit potent activity against a range of bacterial pathogens. Further research is warranted to synthesize and evaluate the antimicrobial properties of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial to optimize the antimicrobial potency and pharmacokinetic properties of this chemical series. Additionally, mechanism of action studies are needed to identify the specific cellular targets and pathways affected by these compounds, which will aid in the rational design of more effective and selective drugs.
References
- 1. Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,5-A]pyridine-7-carboxylic acid in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. While research into derivatives of this scaffold has shown significant promise in the field of neurological disorders, there is limited published data on the specific biological activity of Imidazo[1,5-A]pyridine-7-carboxylic acid itself. Therefore, this document provides a framework for utilizing this compound as a key starting material for the synthesis and evaluation of novel derivatives targeting neurological disorders. The protocols and data presented herein are based on studies of closely related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives and are intended to serve as a guide for the investigation of new compounds derived from the title molecule.
Potential Therapeutic Targets and Applications
Research on derivatives of the imidazopyridine scaffold suggests potential utility in a range of neurological and psychiatric conditions. The primary targets identified for these related compounds include:
-
5-HT4 Receptor: Partial agonists of the 5-HT4 receptor have been investigated for their potential in treating cognitive deficits associated with Alzheimer's disease.[1]
-
GABA-A Receptor: Positive allosteric modulators (PAMs) of the GABA-A receptor are being explored for the treatment of schizophrenia, anxiety, and other neuropsychiatric disorders.[2]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease.
These established targets for imidazopyridine derivatives provide a logical starting point for the investigation of novel compounds synthesized from this compound.
Proposed Research Workflow
The following diagram outlines a proposed workflow for the utilization of this compound in a drug discovery program targeting neurological disorders.
Caption: Proposed research workflow for derivative development.
Quantitative Data for Imidazopyridine Derivatives
The following tables summarize quantitative data for various imidazopyridine derivatives from published literature, providing a benchmark for the evaluation of new compounds.
Table 1: 5-HT4 Receptor Partial Agonist Activity of Imidazo[1,5-a]pyridine Derivatives [1]
| Compound | 5-HT4 Ki (nM) | 5-HT4 Emax (%) |
| 5a | 1.2 | 45 |
| 5b | 2.5 | 48 |
| 5c | 3.1 | 52 |
Table 2: GABA-A Receptor Binding Affinity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | GABA-A α1 Ki (nM) | GABA-A α2 Ki (nM) | GABA-A α3 Ki (nM) | GABA-A α5 Ki (nM) |
| 14g | 1.5 | 0.47 | 0.51 | 2.5 |
| 14k | 3.2 | 0.89 | 1.0 | 5.6 |
Table 3: Acetylcholinesterase Inhibition by Imidazo[1,2-a]pyridine Derivatives [3]
| Compound | AChE IC50 (µM) |
| 7a | 55 ± 0.53 |
| 7b | 73 ± 0.37 |
| 7c | 51 ± 0.37 |
| 7d | 73 ± 0.40 |
| 7e | 48 ± 0.75 |
Signaling Pathways
Derivatives of this compound can be designed to modulate key signaling pathways implicated in neurological disorders.
Caption: 5-HT4 receptor signaling pathway.
Caption: GABA-A receptor allosteric modulation.
Experimental Protocols
The following are detailed, generalized protocols for assessing the activity of novel derivatives of this compound at key neurological targets.
Protocol 1: 5-HT4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]GR113808 (specific 5-HT4 antagonist).
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT4 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or test compound at various concentrations.
-
25 µL of [3H]GR113808 (final concentration ~0.2 nM).
-
150 µL of diluted cell membrane preparation (50-100 µg protein).
-
-
Incubate at 25°C for 60 minutes.
-
Harvest the assay mixture onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Rat whole brain tissue (excluding cerebellum and pons/medulla).
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Flunitrazepam or [3H]Ro15-1788.
-
Non-specific binding control: 1 µM Diazepam.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 min at 4°C.
-
Resuspend the pellet in buffer and incubate at 37°C for 30 min (to remove endogenous GABA).
-
Centrifuge again, and wash the pellet twice with fresh buffer.
-
Resuspend the final pellet in assay buffer, determine protein concentration, and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM Diazepam (for non-specific binding) or test compound at various concentrations.
-
50 µL of [3H]Flunitrazepam (final concentration ~1 nM).
-
100 µL of diluted brain membrane preparation (100-200 µg protein).
-
-
Incubate on ice (0-4°C) for 60 minutes.
-
Harvest and wash the filters as described in Protocol 1.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate IC50 and Ki values as described in Protocol 1.
-
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the IC50 of test compounds for the inhibition of AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Assay buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Positive control: Donepezil or Galantamine.
-
Test compounds dissolved in DMSO.
-
96-well microplate reader.
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add:
-
140 µL of assay buffer.
-
20 µL of test compound at various concentrations (or positive control/vehicle).
-
20 µL of DTNB solution (final concentration 0.3 mM).
-
-
Pre-incubate at 37°C for 15 minutes.
-
Add 10 µL of AChE enzyme solution (final concentration ~0.05 U/mL).
-
Incubate at 37°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI substrate (final concentration 0.5 mM).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The change in absorbance over time is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound represents a valuable and readily available chemical scaffold for the development of novel therapeutics for neurological disorders. By leveraging the established pharmacology of related imidazopyridine derivatives, researchers can design and synthesize new chemical entities with the potential to modulate key targets such as the 5-HT4 and GABA-A receptors. The provided protocols offer a robust framework for the in vitro characterization of these novel compounds, facilitating the identification of promising lead candidates for further preclinical and clinical development.
References
- 1. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidazo[1,5-A]pyridine-7-carboxylic Acid Derivatives in Anti-Inflammatory Assays
Disclaimer: While the user requested information specifically on Imidazo[1,5-A]pyridine-7-carboxylic acid derivatives, a comprehensive literature search did not yield specific anti-inflammatory data or detailed protocols for this exact scaffold. The following application notes and protocols are based on closely related imidazopyridine isomers, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, which are frequently evaluated for anti-inflammatory properties. These notes serve as a representative guide for researchers in the field.
Introduction
Imidazopyridine scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory effects.[1][2] The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation.[1][3] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, and COX-2, which is induced during inflammation.[3] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]
This document provides an overview of common in vitro and in vivo assays used to characterize the anti-inflammatory potential of imidazopyridine derivatives, along with representative data and detailed experimental protocols.
Data Presentation: Anti-Inflammatory Activity of Imidazopyridine Derivatives
The following tables summarize quantitative data from studies on various imidazopyridine derivatives, showcasing their potential as anti-inflammatory agents.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 5n | 35.6 | 0.07 | 508.6 | [4] |
| 5j | - | 0.05 | - | [5] |
| 5i | - | - | 897.19 | [5] |
| 5e | - | 0.05 | - | [5] |
| 5f | - | 0.05 | - | [5] |
| 9a | >100 | 2.56 | >39 | [6] |
| 10c | 18.23 | 1.06 | 17.2 | [6] |
| Celecoxib | 4.28 | 0.311 | 13.76 | [6] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity of Representative Imidazo[1,2-a]pyridine Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) | ED₅₀ (µmol/kg) | Reference |
| 5e | - | Almost full edema protection | - | [3] |
| 5j | - | - | 12.38 (analgesic activity) | [5] |
| 9a | 100 | 32.64 | >100 | [6] |
| 10c | 100 | 42.35 | 69.46 | [6] |
| Celecoxib | 100 | 38.11 | 104.88 | [6] |
ED₅₀ represents the dose of the compound required to produce 50% of its maximal effect.
Table 3: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages by an Imidazol-5-yl Pyridine Derivative (Compound 11d)
| Mediator | IC₅₀ | Reference |
| TNF-α | 78.03 nM | [7] |
| IL-6 | 17.6 µM | [7] |
| IL-1β | 82.15 nM | [7] |
| Nitric Oxide (NO) | 0.61 µM | [7] |
| Prostaglandin E₂ (PGE₂) | 0.29 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow of the in vitro COX inhibition assay.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors: Glutathione, Hematin
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of 1 M HCl.
-
Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard acute anti-inflammatory model in rodents.[8]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the in vivo carrageenan-induced paw edema assay.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.
-
Administer the test compound, vehicle, or standard drug orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume (Vt) at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100.
-
Calculate the percentage of inhibition of edema by the test compound compared to the vehicle control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
Protocol 3: Measurement of Pro-Inflammatory Mediators in Macrophages
This in vitro assay assesses the ability of compounds to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7][9]
Signaling Pathway in LPS-Stimulated Macrophages
Caption: NF-κB signaling pathway in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent for Nitric Oxide (nitrite) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or similar reagent for cell viability assay
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Cell Viability: In a parallel plate, perform an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an aliquot of the supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine IC₅₀ values.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Imidazo[1,2-a]pyridine Derivatives
A Note on the Scarcity of Data for Imidazo[1,5-A]pyridine-7-carboxylic acid:
Following a comprehensive literature review, it is important to note that there is a significant lack of published in vivo studies specifically utilizing this compound or its direct derivatives in animal models. The vast majority of research on the imidazopyridine scaffold focuses on other isomers, particularly Imidazo[1,2-a]pyridine. Therefore, these application notes and protocols are based on the available data for various Imidazo[1,2-a]pyridine derivatives , which have been investigated for their therapeutic potential in animal models of cancer and inflammation.
I. Application Notes: Anti-Cancer and Anti-Inflammatory Potential of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine (IP) is a versatile bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad range of pharmacological activities.[1][2][3] Derivatives of this core structure have been extensively explored as potential therapeutic agents, with a substantial body of research focusing on their anti-cancer and anti-inflammatory properties.[1][2] In vivo studies in animal models have demonstrated the potential of these compounds to inhibit tumor growth and suppress inflammatory responses.[4][5]
Anti-Cancer Applications:
Imidazo[1,2-a]pyridine derivatives have shown promise in oncology by targeting various mechanisms involved in cancer progression.[6][7] These compounds have been reported to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers like melanoma and cervical cancer.[8][9] Furthermore, some derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells.[8][9] In vivo studies using xenograft models in mice have corroborated these in vitro findings, showing tangible reductions in tumor volume.[4]
Anti-Inflammatory Applications:
The anti-inflammatory effects of Imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key inflammatory mediators and signaling pathways.[1] For instance, some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][5] Animal models of acute and chronic inflammation, such as the carrageenan-induced paw edema model in rats, have been instrumental in demonstrating the anti-inflammatory efficacy of these compounds, with some showing superior or comparable activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[5] A notable advantage observed in some studies is a better gastric safety profile compared to traditional NSAIDs.[5] The anti-inflammatory actions are also linked to the modulation of the NF-κB and STAT3 signaling pathways.[1][2]
II. Quantitative Data from In Vivo Animal Studies
The following tables summarize the quantitative data from representative in vivo studies on Imidazo[1,2-a]pyridine derivatives.
Table 1: Anti-Inflammatory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives in a Rat Model [5]
| Compound | Animal Model | Dose (mg/kg) | Anti-inflammatory Effect (Edema Inhibition %) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Wistar rats | 10 | More efficient than indomethacin |
| 3-amino Imidazo[1,2-a]pyridine-2-carboxylic acid | Wistar rats | 10 | More efficient than indomethacin |
| Indomethacin (Reference) | Wistar rats | 10 | Standard |
Table 2: Anti-Cancer Activity of an Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitor in a Mouse Xenograft Model [4]
| Compound | Animal Model | Tumor Model | Treatment Regimen | Outcome |
| I-c4 | Nude mice | MGC-803 xenograft | Not specified | Effectively suppressed tumor growth |
III. Detailed Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema Model for Acute Inflammation
This protocol is adapted from studies evaluating the acute anti-inflammatory activity of Imidazo[1,2-a]pyridine derivatives.[5]
1. Animal Model:
-
Species: Adult female Wistar rats
-
Weight: 200 ± 20 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water. Animals should be acclimatized for at least one week before the experiment.
2. Materials:
-
Imidazo[1,2-a]pyridine test compounds
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
3. Experimental Procedure:
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Randomly divide the animals into groups (n=5-8 per group):
-
Vehicle control group
-
Positive control group (Indomethacin, 10 mg/kg)
-
Test compound groups (e.g., 10 mg/kg)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Xenograft Tumor Model for Anti-Cancer Efficacy
This protocol is a general guideline based on studies assessing the anti-cancer activity of Imidazo[1,2-a]pyridine derivatives in vivo.[4]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., Nude or SCID)
-
Age: 4-6 weeks
-
Housing: Sterile conditions with autoclaved food, water, and bedding.
2. Materials:
-
Human cancer cell line (e.g., MGC-803 gastric cancer cells)
-
Matrigel (optional, to aid tumor formation)
-
Imidazo[1,2-a]pyridine test compound
-
Vehicle control
-
Calipers for tumor measurement
3. Experimental Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium, possibly mixed with Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the animals for tumor formation.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
-
Treatment:
-
Administer the test compound and vehicle control according to the desired schedule (e.g., daily, every other day) and route (e.g., p.o., i.p.).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times a week.
-
Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Monitor animal body weight and general health status throughout the study.
-
-
Endpoint and Analysis:
-
Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and potentially use them for further analysis (e.g., histopathology, Western blotting).
-
Compare tumor growth curves and final tumor weights between the treated and control groups using appropriate statistical tests.
-
IV. Visualization of Signaling Pathways and Workflows
Diagram 1: Anti-inflammatory Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridine-7-carboxylic acid and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]pyridine-7-carboxylic acid and its derivatives, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction temperature and/or extend the reaction time. - Ensure efficient mixing, especially on a larger scale. |
| Poor quality of starting materials: Impurities in reactants or solvents. | - Use high-purity, anhydrous solvents and reagents. - Purify starting materials if necessary. | |
| Catalyst deactivation: Presence of impurities that poison the catalyst (if applicable). | - Use a higher catalyst loading. - Purify the starting materials to remove catalyst poisons. - Consider a different, more robust catalyst. | |
| Side reactions: Formation of undesired byproducts. | - Optimize reaction conditions (temperature, concentration, addition rate of reagents) to minimize side reactions. - Some synthetic routes for imidazo[1,5-a]pyridines involve the use of catalysts like copper or iodine; ensure these are used under optimal conditions to avoid unwanted side reactions. | |
| Formation of Impurities/Byproducts | Over-reaction or degradation: Reaction temperature is too high or reaction time is too long. | - Reduce the reaction temperature and/or time. - Quench the reaction as soon as the starting material is consumed (as monitored by TLC/LC-MS). |
| Competing reaction pathways: The reaction conditions may favor an alternative pathway. For instance, in some syntheses of related heterocycles, the choice of acid and its concentration can significantly impact the product distribution.[1] | - Adjust the stoichiometry of the reactants. - Change the solvent or the base/acid catalyst. | |
| Presence of residual starting materials or intermediates. | - Optimize the reaction conditions to drive the reaction to completion. - Employ appropriate purification techniques (see below). | |
| Difficulties in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | - If possible, choose a solvent in which the product has low solubility to facilitate precipitation. - Perform a solvent swap to a solvent in which the product is insoluble. - Utilize extraction with an appropriate solvent system. |
| Formation of an emulsion during workup. | - Add brine or a saturated salt solution to break the emulsion. - Filter the mixture through a pad of celite. | |
| Co-elution of impurities during column chromatography. | - Optimize the mobile phase composition. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization may be a more effective purification method for crystalline products. | |
| Poor Scalability | Exothermic reaction: Difficulty in controlling the temperature on a larger scale. | - Ensure adequate cooling capacity of the reactor. - Perform slow, controlled addition of reagents. - Dilute the reaction mixture. |
| Heterogeneous reaction mixture: Inefficient mixing leading to localized "hot spots" and inconsistent reaction. | - Use a powerful overhead stirrer. - Ensure the reactor is appropriately sized for the reaction volume. | |
| Product precipitation: The product may precipitate out of the solution, making stirring difficult and potentially leading to impurities being trapped. | - Choose a solvent in which the product is more soluble at the reaction temperature. - Increase the solvent volume. | |
| Safety hazards: Use of hazardous reagents or generation of toxic byproducts. | - Conduct a thorough safety assessment before scaling up. - Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood or a designated area for large-scale reactions. - Consider alternative, greener synthetic routes if available. Some modern methods for imidazo[1,5-a]pyridine synthesis utilize metal-free conditions or greener solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the Imidazo[1,5-a]pyridine core?
A1: Common synthetic strategies often employ (2-aminomethyl)pyridine precursors which undergo cyclocondensation with various electrophilic partners. These partners can include carboxylic acids, acyl anhydrides, acyl chlorides, esters, and aldehydes.[3] One-pot syntheses starting from a carboxylic acid and 2-methylaminopyridines have also been reported.[4]
Q2: My reaction to form the Imidazo[1,5-a]pyridine ring is sluggish. What can I do to improve the reaction rate?
A2: To improve the reaction rate, you can try several approaches. Increasing the reaction temperature is a common strategy. You can also consider the use of a catalyst. For example, various metal-catalyzed (e.g., copper) and metal-free oxidative cyclization methods have been developed for the synthesis of imidazo[1,5-a]pyridines.[5] Additionally, ensuring your reagents and solvents are anhydrous can be critical, as moisture can inhibit many reactions.
Q3: I am observing the formation of a significant amount of a dark, tarry byproduct in my large-scale reaction. What could be the cause and how can I prevent it?
A3: The formation of tarry byproducts, especially at scale, is often due to poor temperature control, leading to decomposition of starting materials or products. On a larger scale, exothermic reactions can be difficult to manage. To prevent this, ensure your reactor has efficient cooling and that you are adding reagents at a controlled rate to manage any exotherm. Lowering the reaction temperature, even if it extends the reaction time, can also be beneficial.
Q4: How can I introduce the carboxylic acid group at the 7-position of the Imidazo[1,5-a]pyridine ring?
A4: Introducing a carboxylic acid group at a specific position on a heterocyclic ring often involves either starting with a precursor that already contains this functionality (or a group that can be easily converted to it, like an ester or a nitrile) or performing a functionalization reaction on the pre-formed Imidazo[1,5-a]pyridine ring. The specific strategy will depend on the overall synthetic route.
Q5: What are some key considerations for purifying this compound at an industrial scale?
A5: For large-scale purification, column chromatography is often not economically viable. Crystallization is a preferred method. You will need to perform a thorough solvent screen to find a suitable solvent or solvent system from which your product crystallizes with high purity and yield. Other techniques to consider are salt formation and recrystallization, or extraction with a pH adjustment to move the carboxylic acid between aqueous and organic phases.
Experimental Workflow and Troubleshooting Logic
Below are diagrams illustrating a general experimental workflow for the synthesis of a substituted Imidazo[1,5-a]pyridine and a logical flow for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Imidazo[1,5-A]pyridine-7-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Imidazo[1,5-A]pyridine-7-carboxylic acid using chromatography.
Troubleshooting Guides
Purification of this compound can present several challenges. This section provides a guide to common issues, their potential causes, and recommended solutions.
Common Issues in Chromatographic Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system (polarity too high or too low)- Incorrect stationary phase selection- Column overloading | - Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to determine the optimal mobile phase for separation. Introducing a small amount of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds.- Stationary Phase Selection: Silica gel is commonly used for imidazopyridine derivatives. If separation is poor, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).- Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
| Peak Tailing | - Strong interaction between the acidic carboxylic acid group and the stationary phase (e.g., silica gel)- Presence of highly polar impurities | - Mobile Phase Modification: Add a small percentage of a polar solvent with a competitive binding affinity, such as acetic acid or triethylamine (if the compound is stable), to the mobile phase to reduce tailing.- Alternative Stationary Phase: Consider using a less acidic stationary phase or reverse-phase chromatography. |
| Low Recovery of Product | - Irreversible adsorption of the compound onto the stationary phase- Compound instability under the chromatographic conditions- Incomplete elution from the column | - Test Adsorption: Before large-scale purification, perform a small-scale test to check for irreversible adsorption.- Assess Stability: Ensure the compound is stable in the chosen solvent system and on the stationary phase. Imidazopyridine derivatives can sometimes be sensitive to acidic or basic conditions.[1]- Thorough Elution: After the main fraction has been collected, flush the column with a significantly more polar solvent to ensure all the product has been eluted. |
| Compound Precipitation on the Column | - Poor solubility of the compound in the mobile phase- High concentration of the sample during loading | - Solubility Testing: Ensure the compound is fully dissolved in the initial mobile phase before loading onto the column.- Solvent System Modification: Choose a solvent system in which the compound has good solubility.- Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting chromatographic purification issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the silica gel chromatography of this compound?
A1: A common starting point for the purification of imidazopyridine derivatives on silica gel is a mixture of a less polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[2] For a carboxylic acid-containing compound, a gradient elution from a less polar to a more polar mobile phase is often effective. For instance, starting with 100% dichloromethane and gradually increasing the percentage of methanol. To improve peak shape and reduce tailing, adding a small amount (0.5-1%) of acetic acid to the mobile phase is recommended.
Q2: My compound is not very soluble. How can I effectively load it onto the chromatography column?
A2: If your compound has poor solubility in the mobile phase, you can use a "dry loading" technique. First, dissolve your crude product in a suitable solvent in which it is soluble (e.g., methanol or dichloromethane). Then, add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure. This will result in your compound being adsorbed onto the silica gel. This dry powder can then be carefully loaded onto the top of your chromatography column.
Q3: I am observing significant peak tailing. What can I do to get sharper peaks?
A3: Peak tailing for acidic compounds like this compound on silica gel is often due to strong interactions with the acidic silanol groups of the stationary phase. To mitigate this, you can:
-
Add an acid to the mobile phase: A small amount of acetic acid or formic acid in your eluent can help to protonate the carboxylic acid and reduce its interaction with the silica, leading to sharper peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or reverse-phase silica (C18).
Q4: Is this compound stable during purification?
A4: The stability of imidazopyridine derivatives can vary.[1] It is generally advisable to avoid prolonged exposure to strong acids or bases. While adding a small amount of a weak acid like acetic acid to the mobile phase is generally well-tolerated, it is best to perform a quick stability test on a small sample if you are unsure. Monitor for any degradation by TLC or LC-MS.
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
- Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.
- Alternatively, use the dry loading method described in the FAQs.
- Carefully apply the sample to the top of the column.
3. Elution:
- Begin eluting with the initial mobile phase (e.g., 100% Dichloromethane).
- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., Methanol) in a stepwise or linear gradient. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
- Collect fractions of the eluate in test tubes.
4. Fraction Analysis:
- Monitor the collected fractions by thin-layer chromatography (TLC).
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Experimental Workflow Diagram
Caption: A standard workflow for the purification of a compound using column chromatography.
References
Identifying and minimizing byproducts in Imidazo[1,5-A]pyridine-7-carboxylic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Imidazo[1,5-a]pyridine-7-carboxylic acid. The focus is on identifying and minimizing common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy involves a two-step process:
-
Amide Formation: Synthesis of an N-acyl aminomethylpyridine intermediate, such as Methyl 6-(formamidomethyl)nicotinate, starting from a suitable substituted pyridine like Methyl 6-(aminomethyl)nicotinate.
-
Cyclodehydration: An intramolecular cyclization of the amide intermediate using a dehydrating agent. This step is analogous to the Bischler-Napieralski reaction, which is widely used for synthesizing isoquinolines and related fused heterocyclic systems.[1][2]
Q2: What are the most critical reagents in this synthesis?
The most critical reagent is the dehydrating agent used in the cyclization step. Phosphorus oxychloride (POCl₃) is commonly employed for this type of transformation.[2][3] Other reagents like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) can also be used, and the choice of agent can significantly impact the reaction's success and byproduct profile.[1]
Q3: What are the primary byproducts I should be aware of?
During the cyclodehydration step, several byproducts can form. The most significant include:
-
Incompletely Cyclized Intermediate: The activated amide intermediate may persist if the reaction conditions (temperature, time) are insufficient.
-
Polymeric Materials: Harsh acidic conditions or high temperatures can lead to the polymerization of starting materials or reactive intermediates.
-
Retro-Ritter Type Byproducts: The nitrilium ion intermediate, a key component in one of the proposed mechanisms for the Bischler-Napieralski reaction, can fragment, leading to the formation of nitrile-containing impurities.[3]
-
Decarboxylated Byproducts: If the reaction is performed under harsh thermal conditions, loss of the carboxylic acid group from the desired product can occur.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting amide. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly recommended. This allows for the simultaneous tracking of the starting material, the desired product, and the formation of any byproducts, aiding in reaction optimization.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting amide (precursor). | 1. Dehydrating agent is inactive or insufficient. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh bottle of the dehydrating agent (e.g., POCl₃). Ensure stoichiometry is correct (typically a molar excess is used). 2. Gradually increase the reaction temperature in increments of 10°C and monitor by TLC or HPLC. 3. Extend the reaction time, monitoring progress every 1-2 hours. |
| Multiple spots on TLC, with low yield of the desired product. | 1. Reaction temperature is too high, causing decomposition. 2. The dehydrating agent is too harsh, leading to side reactions. 3. Presence of moisture in the reaction. | 1. Lower the reaction temperature. Consider adding the dehydrating agent at a lower temperature (e.g., 0°C) before slowly heating. 2. Consider a milder dehydrating agent (e.g., triflic anhydride with a non-nucleophilic base at low temperature). 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. |
| Significant amount of a non-polar byproduct observed by HPLC. | This could be a byproduct from a retro-Ritter reaction.[3] This side reaction is more likely if the nitrilium ion intermediate is readily formed. | 1. Modify the reaction conditions to favor the alternative imine-ester intermediate pathway, for instance by avoiding excessively high temperatures.[1] 2. Using a nitrile-based solvent can sometimes shift the equilibrium away from the retro-Ritter fragmentation.[3] |
| Product is isolated, but NMR shows the absence of the carboxylic acid. | Decarboxylation has occurred due to excessive heat. | 1. Reduce the reaction temperature and/or time. 2. Ensure the workup procedure is not overly acidic or basic at high temperatures. 3. Purify the product at a lower temperature (e.g., column chromatography instead of distillation). |
| A tar-like, insoluble material forms in the reaction flask. | Polymerization of starting materials or intermediates. | 1. Lower the reaction temperature. 2. Ensure slow, controlled addition of the dehydrating agent to avoid localized "hot spots." 3. Decrease the overall concentration of the reaction. |
Data on Reaction Optimization
The following table presents hypothetical data to illustrate the impact of reaction conditions on the yield of this compound and the formation of a key byproduct.
| Entry | Dehydrating Agent | Temperature (°C) | Time (h) | Yield of Product (%) | Byproduct A (%)* |
| 1 | POCl₃ (3 eq) | 80 | 4 | 45 | 30 |
| 2 | POCl₃ (3 eq) | 110 | 4 | 75 | 15 |
| 3 | POCl₃ (3 eq) | 140 | 4 | 50 | 40 |
| 4 | PPA | 140 | 6 | 65 | 20 |
| 5 | Tf₂O (1.5 eq), 2-Cl-Pyridine | 25 | 8 | 70 | <5 |
*Byproduct A refers to a combination of decomposition and polymeric materials.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(formamidomethyl)nicotinate (Precursor)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-(aminomethyl)nicotinate (1.66 g, 10 mmol).
-
Reagents: Add ethyl formate (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 55°C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane) for the disappearance of the starting amine.
-
Workup: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The resulting crude solid can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.
Protocol 2: Synthesis of this compound (Cyclodehydration)
-
Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, place the crude Methyl 6-(formamidomethyl)nicotinate (1.94 g, 10 mmol).
-
Solvent: Add anhydrous toluene (40 mL).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.8 mL, 30 mmol) dropwise over 15 minutes.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 110°C) for 4 hours.
-
Monitoring: Monitor the cyclization by HPLC-MS, looking for the formation of the desired product mass and consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice (approx. 100 g). Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate solution.
-
Extraction & Hydrolysis: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the methyl ester of the product. To obtain the carboxylic acid, the crude ester can be hydrolyzed by refluxing with 1M NaOH, followed by acidification with 1M HCl to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum.
Visual Guides
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the cyclodehydration step.
References
Technical Support Center: Overcoming Solubility Issues of Imidazo[1,5-A]pyridine-7-carboxylic acid
Welcome to the technical support center for Imidazo[1,5-A]pyridine-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing the solubility challenges associated with this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A: Precipitation is a common issue for heterocyclic compounds like this compound, primarily due to its low intrinsic aqueous solubility. The molecule possesses both a carboxylic acid group and basic nitrogen atoms, making its solubility highly dependent on pH. Furthermore, when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution if its kinetic solubility limit is exceeded.
Q2: What is the best solvent for preparing a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it's crucial to use anhydrous DMSO to prevent water absorption, which can decrease the compound's solubility over time in the stock solution. If the compound is insoluble even in DMSO, other organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered, but their compatibility with the specific assay must be validated.
Q3: What is the maximum concentration of DMSO I can use in my cell-based or enzyme assay?
A: While there is no universal maximum, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard to minimize artifacts. Higher concentrations of DMSO can be toxic to cells or directly inhibit/activate enzymes, confounding experimental results. It is critical to determine the tolerance of your specific biological system by running a solvent tolerance control experiment. Always ensure the final DMSO concentration is kept constant across all experimental and control wells.
Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?
A: Yes, adjusting the pH can significantly impact solubility. Given its amphoteric nature with both an acidic carboxylic acid and basic pyridine-like nitrogens, the compound's charge state changes with pH. At low pH, the nitrogen atoms will be protonated, forming a more soluble cationic species. At high pH, the carboxylic acid will be deprotonated, forming a more soluble anionic species. The compound will likely exhibit its lowest solubility at its isoelectric point (zwitterionic form). Therefore, testing a range of buffer pH values (e.g., pH 6.0 to 8.0) may identify a condition where solubility is enhanced without compromising the biological activity of the assay.
Q5: Is it acceptable to gently warm or sonicate the solution to help dissolve the compound?
A: Gentle warming and brief sonication can be effective methods to help dissolve a compound that is slow to go into solution, especially when preparing stock solutions. Sonication can help break down small particulate aggregates. However, caution is advised. Excessive heating can lead to compound degradation or solvent evaporation. These methods are more suitable for initial stock preparation than for final assay plates, where temperature control is often critical for the biological system.
Troubleshooting Guide for Compound Precipitation
This guide addresses common precipitation issues observed during experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The compound's final concentration exceeds its kinetic solubility in the aqueous buffer. | • Reduce Concentration: Lower the final testing concentration of the compound. • Optimize Dilution: Use a serial dilution method rather than a single large dilution step. Add the DMSO stock to the buffer dropwise while gently vortexing to ensure rapid mixing. |
| Precipitation Over Time | The compound is supersaturated and slowly crystallizing out of solution. Temperature or pH shifts during incubation can also affect solubility. | • Assess Stability: Test the compound's solubility in the assay buffer over the full duration of the experiment. • Control Temperature: Pre-warm solutions to the incubation temperature (e.g., 37°C) before adding the compound. • Buffer Choice: Ensure the buffer system (e.g., using HEPES) is robust enough to handle pH shifts from CO2 or cell metabolism. |
| Precipitation After Freeze-Thaw Cycles | The compound has poor solubility at lower temperatures or has crystallized from the stock solution. Water may have been absorbed by the DMSO stock. | • Aliquot Stocks: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. • Re-dissolve: Before use, warm the stock to room temperature and vortex thoroughly to ensure any precipitate is re-dissolved. • Use Anhydrous DMSO: Prepare stocks in anhydrous DMSO and store them in tightly sealed vials. |
| Variable or Poor Potency | The actual concentration of the dissolved compound is lower than the nominal concentration due to partial precipitation, leading to inaccurate results. | • Confirm Solubility: Perform a kinetic solubility assessment (see Protocol 2) in your specific assay medium. • Visual Check: Before use, visually inspect solutions for any signs of turbidity or precipitate. Centrifuge plates and examine for a pellet. • Include Surfactants: Consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer, if compatible with the assay. |
Diagrams and Workflows
Technical Support Center: Enhancing the Stability of Imidazo[1,5-A]pyridine-7-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Imidazo[1,5-a]pyridine-7-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Imidazo[1,5-a]pyridine core?
A1: The Imidazo[1,5-a]pyridine scaffold is generally recognized for its good photo and thermal stability.[1][2] This robust heterocyclic system is a versatile moiety in the development of innovative compounds, partly due to these favorable stability properties.[1][2] However, like many nitrogen-containing heterocyclic compounds, the stability of specific derivatives can be influenced by the nature and position of substituents, as well as the experimental conditions.
Q2: How should I properly store my this compound derivatives to ensure long-term stability?
A2: For solid-state storage, it is recommended to keep the compounds in a cool, dark, and dry place. Inert atmosphere storage (e.g., under argon or nitrogen) can provide additional protection against oxidative degradation. For solutions, it is best to prepare them fresh for each experiment. If storage in solution is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in airtight vials, protected from light. The choice of solvent can also impact stability, so it is advisable to use aprotic, anhydrous solvents if the compound is susceptible to hydrolysis.
Q3: What are the likely degradation pathways for this compound derivatives?
A3: Based on the structure, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group may undergo esterification in the presence of alcohol solvents, especially under acidic conditions. The amide derivatives could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidative Degradation: The electron-rich imidazole ring is a potential site for oxidation, which can be mediated by atmospheric oxygen, peroxides, or other oxidizing agents.[3]
-
Photodegradation: Despite the general photostability of the core, prolonged exposure to high-intensity light, particularly UV light, can lead to the formation of degradation products.[3] The specific degradation products will depend on the substituents and the solvent system.
Q4: Are there any known solubility issues with these compounds?
A4: Poor aqueous solubility is a common challenge with many heterocyclic compounds, and this compound derivatives may be no exception, particularly those with lipophilic substituents.[4] The carboxylic acid moiety may improve solubility in basic aqueous solutions due to salt formation. For organic solvents, solubility will vary depending on the polarity of the solvent and the substituents on the derivative.
Troubleshooting Guides
Issue 1: Poor Solubility of the Compound in Aqueous Assay Buffer
Symptoms:
-
Precipitation is observed upon addition of the compound to the aqueous buffer.
-
Inconsistent or non-reproducible results in biological assays.
-
Lower than expected potency in activity assays.[4]
Troubleshooting Workflow:
Caption: Workflow for addressing poor compound solubility.
Step-by-Step Guidance:
-
Quantify Solubility: Begin by measuring the kinetic and thermodynamic solubility of your compound in the specific assay buffer to establish a baseline.
-
Use a Co-solvent: If the compound is poorly soluble, consider using a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol.[5] Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the results.
-
Adjust pH: For a carboxylic acid derivative, increasing the pH of the buffer can deprotonate the acid, forming a more soluble carboxylate salt. Conversely, for basic derivatives, lowering the pH may increase solubility.
-
Incorporate Solubilizing Excipients: The use of excipients like cyclodextrins can enhance the solubility of hydrophobic compounds by forming inclusion complexes.
-
Synthesize More Soluble Analogs: If formulation strategies are not sufficient, consider chemical modification. Converting the carboxylic acid to a more soluble salt or an amide can be an effective strategy.[4]
Issue 2: Unexpected Compound Degradation During an Experiment
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis of the sample over time.
-
Decrease in the peak area of the parent compound.
-
Changes in the color or appearance of the sample solution.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected experimental degradation.
Step-by-Step Guidance:
-
Identify Potential Stress Factors: Review your experimental setup to identify potential sources of degradation, such as exposure to light, elevated temperatures, oxygen, or extreme pH.
-
Implement Controls:
-
Light: Protect your samples from light by using amber vials or covering them with aluminum foil.[6]
-
Heat: If the reaction or assay is conducted at elevated temperatures, assess if the compound is thermally labile at that temperature. If so, consider running the experiment at a lower temperature if possible.
-
Oxygen: If oxidative degradation is suspected, use de-gassed solvents and consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
pH: Ensure that the pH of your solutions is controlled with an appropriate buffer system, as extreme pH can catalyze hydrolysis.
-
-
Re-run Experiment with Controls: Repeat the experiment with the implemented controls and monitor for the appearance of degradation products.
-
Conduct a Forced Degradation Study: If the degradation pathway is still unclear, a forced degradation study can help to identify the likely degradation products and understand the compound's intrinsic stability.[7]
Experimental Protocols
Protocol: Forced Degradation Study of an this compound Derivative
Objective: To identify potential degradation products and pathways for a novel this compound derivative and to develop a stability-indicating analytical method.[7][8]
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer, pH 7.4
-
Photostability chamber with UV and visible light sources
-
HPLC system with a PDA or UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of ACN and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl at 60°C for 24 hours.[6]
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH at 60°C for 24 hours.[6]
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.[6]
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, place a solution of the compound (1 mg/mL in a suitable solvent) in an oven at 70°C for 48 hours.
-
At specified time points, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
A typical starting condition could be a C18 column with a gradient elution of ACN and a phosphate buffer.
-
The peak purity of the parent compound should be assessed using a PDA detector.
-
Data Presentation
Table 1: Representative Forced Degradation Data for Compound XYZ-001
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products Formed (%) | Major Degradant RRT |
| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 | 0.85 |
| 0.1 M NaOH (RT) | 24 | 88.1 | 11.9 | 0.72, 1.15 |
| 3% H₂O₂ (RT) | 24 | 85.3 | 14.7 | 0.91 |
| Heat (70°C, solution) | 48 | 95.8 | 4.2 | 0.88 |
| Photolysis | - | 90.2 | 9.8 | 1.23 |
Note: This table presents hypothetical data for illustrative purposes. RRT = Relative Retention Time.
Visualizations
Plausible Oxidative Degradation Pathway
Caption: A plausible pathway for oxidative degradation of the imidazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Troubleshooting cell-based assays with Imidazo[1,5-A]pyridine-7-carboxylic acid
Welcome to the technical support center for Imidazo[1,5-A]pyridine-7-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in cell-based assays?
This compound is a heterocyclic organic compound.[1] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the imidazopyridine scaffold is a core component of various compounds investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3] Therefore, it is plausible that this compound could be used in cell-based assays to screen for effects on cell proliferation, viability, apoptosis, or specific signaling pathways.
Q2: What are the basic physical and chemical properties of this compound?
Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | Pale yellow to brown solid (typical for related compounds) | [2] |
| Storage | Store at 0-8°C | [2] |
Q3: What are the known safety and handling precautions for this compound?
According to its Globally Harmonized System (GHS) classification, this compound is considered hazardous. The following precautions should be taken:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Always handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
Issue 1: Compound Solubility and Precipitation
Q: My this compound is not dissolving properly in my cell culture medium, or it is precipitating out of solution during the experiment. What should I do?
A: Poor solubility is a common challenge with organic small molecules. Here are some steps to troubleshoot this issue:
-
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Gentle Warming: Briefly and gently warm the stock solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The carboxylic acid moiety suggests that the compound's solubility may be pH-dependent. If dissolving in an aqueous buffer, adjusting the pH might improve solubility. However, for cell-based assays, ensure the final pH of the culture medium remains within the physiological range (7.2-7.4).
-
Sonication: Brief sonication of the stock solution can help break up aggregates and improve dissolution.
Issue 2: High Background or Inconsistent Results in Assays
Q: I am observing high background noise or significant well-to-well variability in my assay results. Could the compound be interfering with the assay?
A: Yes, the compound may be interfering with the assay chemistry or readout.
-
Assay Interference: Some compounds can autofluoresce or directly interact with assay reagents (e.g., luciferase, formazan dyes like MTT).
-
Troubleshooting Workflow:
-
Run a "compound-only" control (wells with medium, compound, and assay reagents, but no cells) to check for direct interference with the assay signal.
-
If interference is detected, consider using an alternative assay with a different detection method (e.g., switch from a fluorescence-based viability assay to a luminescence-based one).
-
-
Issue 3: Unexpected Cytotoxicity
Q: I am observing significant cell death even at low concentrations of the compound, which is masking any specific effects I want to measure. How can I address this?
A: Unexpected cytotoxicity can be due to the compound itself or a secondary effect.
-
Determine the Cytotoxic Threshold: Perform a dose-response experiment to determine the concentration range that is non-toxic or minimally toxic to your cell line. This will help you define a suitable concentration window for your functional assays.
-
Incubation Time: Reduce the incubation time. Short-term exposure might be sufficient to observe the desired biological effect without causing widespread cell death.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test the compound on a different cell line to see if the high cytotoxicity is cell-type specific.
The following table presents hypothetical IC₅₀ values for this compound in two cancer cell lines, based on data from related imidazopyridine compounds.[4][5]
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC₅₀ (µM) |
| HCC1937 (Breast Cancer) | MTT Assay | 48 | 65 |
| A549 (Lung Cancer) | CellTiter-Glo® | 72 | 80 |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in cell-based assays.
Hypothetical Signaling Pathway Modulation
Many imidazopyridine derivatives are investigated as kinase inhibitors. This diagram illustrates a hypothetical pathway where the compound inhibits a key signaling kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Workflow for Dose-Response Study
Caption: Workflow for a typical dose-response cytotoxicity experiment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. journal.waocp.org [journal.waocp.org]
Technical Support Center: Synthesis of Substituted Imidazo[1,5-a]pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted Imidazo[1,5-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a low yield. What are the common contributing factors?
A1: Low yields in Imidazo[1,5-a]pyridine synthesis can stem from several factors. Reaction conditions are critical; some methods require harsh conditions, and yields can be sensitive to temperature, reaction time, and the choice of solvent.[1] For instance, in syntheses involving polyphosphoric acid (PPA), temperature optimization is crucial, with yields dropping significantly at sub-optimal temperatures.[1] The purity of starting materials, particularly the 2-(aminomethyl)pyridine precursor and the electrophilic component, is paramount. Impurities can lead to undesired side reactions. Additionally, some synthetic routes are inherently prone to the formation of polymeric resins and other side products that are difficult to separate, thereby reducing the isolated yield.[1][2]
Q2: I'm observing multiple spots on my TLC/LCMS analysis of the crude product. What are the likely side products?
A2: The formation of multiple products is a common challenge. Depending on the synthetic route, side products can arise from several pathways. In cyclocondensation reactions, incomplete cyclization may leave starting materials or intermediates in the final mixture. In some cases, undesired side reactions can occur, particularly when using aggressive reagents or high temperatures, which can be problematic during purification.[2] For reactions involving multiple components, various permutations of reactants can lead to a complex mixture. Careful monitoring and optimization of reactant stoichiometry and addition order can help minimize these side products.
Q3: What is the most effective method for monitoring the progress of the reaction?
A3: The most common and effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). TLC is a quick and straightforward technique to qualitatively assess the consumption of starting materials and the formation of the product. LCMS provides more detailed information, confirming the mass of the desired product and helping to identify any major intermediates or byproducts, which is invaluable for troubleshooting. For example, in flow chemistry setups, online LCMS analysis is used for real-time reaction monitoring.[3]
Q4: What are the best practices for purifying substituted Imidazo[1,5-a]pyridines?
A4: The standard and most widely reported method for purification is flash column chromatography on silica gel.[4][5] A common eluent system is a gradient of ethyl acetate (EtOAc) in a nonpolar solvent like petroleum ether or hexane.[1][5] Following the reaction, a standard work-up procedure is typically performed, which involves quenching the reaction, extracting the product into an organic solvent, drying the organic layer (e.g., with anhydrous Na₂SO₄), and concentrating it under reduced pressure before chromatographic purification.[4][5]
Q5: My synthesis involves α-nitrotoluene, and the yield is disappointingly low. Is this a known issue?
A5: Yes, the reaction can be quite sensitive to steric factors. Syntheses involving α-nitrotoluene have been reported to proceed sluggishly and result in low yields of the corresponding 3-phenylimidazo[1,5-a]pyridine.[1] This is often attributed to the steric hindrance of the phenyl group. To circumvent this, it may be necessary to explore alternative, better-performing starting materials or significantly adjust reaction conditions, such as using N-tosylamine protected precursors which can react more smoothly, albeit at higher temperatures.[1]
Experimental Protocols
Key Experiment: Iodine-Mediated One-Pot Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine
This protocol is adapted from an efficient one-pot method for synthesizing 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs.[4]
Materials:
-
2-(Aminomethyl)pyridine
-
Benzaldehyde
-
Sodium benzenesulfinate
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaCl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL reaction tube, add 2-(aminomethyl)pyridine (0.5 mmol, 1.0 equiv.), benzaldehyde (0.6 mmol, 1.2 equiv.), sodium benzenesulfinate (0.75 mmol, 1.5 equiv.), and iodine (0.75 mmol, 1.5 equiv.).
-
Add DMSO (2.0 mL) to the tube and stir the resulting mixture at 100 °C for 8 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash them with saturated aqueous NaCl solution (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure (in vacuo).
-
Purify the crude residue by column chromatography on silica gel to yield the final product.[4]
Data Presentation
Table 1: Substrate Scope for Iodine-Mediated Synthesis of 3-Aryl-1-(phenylthio)imidazo[1,5-a]pyridines.[4]
| Product | Ar-group of Benzaldehyde | Yield (%) | Physical State |
| 4a | Phenyl | 69 | Yellow Oil |
| 4b | 4-Methylphenyl | 46 | White Solid |
| 4c | 4-(tert-butyl)phenyl | 46 | Green Solid |
| 4g | 3-Nitrophenyl | 61 | Yellow Solid |
| 4h | 2-Chlorophenyl | 40 | Yellow Oil |
| 4r | 2-Chlorophenyl (with 4-chlorophenylthio) | 78 | Yellow Solid |
| 4s | 2-Chlorophenyl (with 4-fluorophenylthio) | 73 | White Solid |
| 4u | 3-Chlorophenyl (with 4-fluorophenylthio) | 71 | Yellow Solid |
| 4l | Phenyl (with p-tolylthio) | 52 | Yellow Oil |
| 4y | 3-Nitrophenyl (with p-tolylthio) | 67 | Yellow Solid |
| 4z | Naphthalen-1-yl (with p-tolylthio) | 43 | Yellow Oil |
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for the synthesis, purification, and characterization of Imidazo[1,5-a]pyridines.
Caption: A logical diagram to guide researchers in troubleshooting low yields in their synthesis experiments.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structure-Activity Relationship of Imidazo[1,5-a]pyridine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of Imidazo[1,5-a]pyridine derivatives, with a focus on their anticancer activity. While direct SAR studies on Imidazo[1,5-a]pyridine-7-carboxylic acid are limited in publicly available literature, this guide synthesizes findings from closely related analogues to provide valuable insights for future research and development.
The Imidazo[1,5-a]pyridine core is a promising heterocyclic scaffold that has demonstrated a range of biological activities. Recent studies have highlighted its potential in the development of novel anticancer agents, particularly through the inhibition of critical cellular processes such as tubulin polymerization and key signaling pathways like the PI3K/Akt pathway. This guide will delve into the SAR of substituted Imidazo[1,5-a]pyridine derivatives, present quantitative biological data, and provide detailed experimental protocols for key assays.
Comparative Analysis of Anticancer Activity
The anticancer activity of Imidazo[1,5-a]pyridine derivatives has been evaluated against various cancer cell lines. A notable study on a series of Imidazo[1,5-a]pyridine-benzimidazole hybrids revealed potent cytotoxic activity. The following table summarizes the growth inhibitory (GI50) values for selected compounds from this series, highlighting the influence of substitutions on their anticancer efficacy.
| Compound ID | R1 | R2 | R3 | GI50 (μM) on NCI-60 Cell Line Panel (Average) |
| 1a | H | H | H | >100 |
| 1b | OCH3 | H | H | 1.58 |
| 1c | H | OCH3 | H | 2.23 |
| 1d | H | H | OCH3 | 1.06 |
| 1e | Cl | H | H | 3.16 |
Key SAR Observations:
-
Substitution on the Benzimidazole Ring: The introduction of substituents on the benzimidazole ring significantly enhances the anticancer activity compared to the unsubstituted analogue (1a ).
-
Position of Methoxy Group: A methoxy group at the R3 position (1d ) of the benzimidazole ring resulted in the most potent compound in this series, with an average GI50 of 1.06 μM. Methoxy substitution at the R1 (1b ) and R2 (1c ) positions also conferred significant activity.
-
Halogen Substitution: The presence of a chlorine atom at the R1 position (1e ) also led to a notable increase in cytotoxicity.
These findings suggest that the electronic and steric properties of the substituents on the benzimidazole moiety play a crucial role in the anticancer activity of these Imidazo[1,5-a]pyridine hybrids. Further exploration of various substitutions at these positions is a promising avenue for the development of more potent compounds.
Experimental Protocols
To aid researchers in the evaluation of novel Imidazo[1,5-a]pyridine derivatives, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
Test compounds
-
Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls
-
Black 96-well plates (for fluorescence)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution in polymerization buffer containing GTP and the fluorescent reporter.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle control, a known inhibitor, and a known stabilizer.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (excitation ~360 nm, emission ~450 nm).
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate of polymerization and the maximum polymer mass to the vehicle control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated.
Visualizing the Mechanism of Action
PI3K/Akt Signaling Pathway
Several studies on imidazopyridine derivatives suggest their involvement in the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway is a key strategy in cancer therapy. The following diagram illustrates the simplified PI3K/Akt pathway, which can be a potential target for Imidazo[1,5-a]pyridine derivatives.
Target Identification and Validation for Imidazo[1,5-A]pyridine-7-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification and validation of biological targets for the novel small molecule, Imidazo[1,5-a]pyridine-7-carboxylic acid. Due to the limited publicly available biological data on this specific compound, this guide presents a strategy based on the known activities of the broader imidazopyridine class of molecules. We propose several high-priority potential targets and compare the performance of well-characterized, clinically relevant alternative compounds that modulate these targets. Detailed experimental protocols are provided to enable researchers to validate these or other potential targets for this compound.
Hypothesized Targets for this compound
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Based on existing literature for related analogs, we hypothesize that this compound may interact with one or more of the following target classes:
-
Protein Kinases: Several imidazopyridine derivatives have demonstrated potent inhibition of various protein kinases, playing crucial roles in cancer cell signaling. Potential kinase targets include Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). A computational study has suggested that some imidazo[1,5-a]pyridine derivatives may act as EGFR tyrosine kinase inhibitors.
-
Nuclear Receptors: The Retinoid-related Orphan Receptor gamma t (RORγt or RORc) is a key regulator of immune responses, and certain imidazo[1,5-a]pyridines have been identified as potent and selective RORc inverse agonists.[1]
-
Mycobacterial Enzymes: Given the emergence of imidazopyridines as anti-tubercular agents, key enzymes in Mycobacterium tuberculosis are plausible targets. These include ATP synthase and components of the electron transport chain like the ubiquinol-cytochrome c reductase (QcrB).
Comparative Analysis of Alternative Compounds
To provide a benchmark for the potential efficacy of this compound, the following tables summarize the performance of established inhibitors for the hypothesized targets.
Protein Kinase Inhibitors
Table 1: Comparison of EGFR Tyrosine Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) - Wild-Type EGFR | IC50 (nM) - Mutant EGFR (e.g., L858R/T790M) | Cell Line Examples |
| Osimertinib | EGFR (mutant selective) | 596.6 (A431 cells)[2] | 0.21 - 0.37 (enzymatic)[2], 5 - 13 (cellular)[3] | NCI-H1975, PC-9ER[2][3] |
| Gefitinib | EGFR | - | - | H1975 (>20 µM)[4] |
| Erlotinib | EGFR | 221.03 (enzymatic)[5] | - | PC-9 (7 nM), H3255 (12 nM)[3] |
| Afatinib | EGFR, HER2, HER4 | 31 (enzymatic)[2] | 0.2 (enzymatic, L858R)[2], 57 (cellular, H1975)[3] | PC-9 (0.8 nM), H3255 (0.3 nM)[3] |
Table 2: Comparison of BTK Inhibitors
| Compound | Mechanism | IC50 (nM) - BTK | Selectivity Notes |
| Ibrutinib | Irreversible (covalent) | 0.46 - 1.5[6][7] | Also inhibits other kinases like TEC, BMX, EGFR. |
| Acalabrutinib | Irreversible (covalent) | 3.0 - 5.1[6][7] | More selective than Ibrutinib, minimal off-target effects on EGFR, TEC, ITK. |
| Zanubrutinib | Irreversible (covalent) | 0.5[6] | High selectivity for BTK over other TEC family kinases. |
| Fenebrutinib | Reversible (non-covalent) | - | Selective, effective against C481S mutant BTK.[8] |
| Compound 1 (imidazo[1,5-a]pyrazine) | Reversible (non-covalent) | - | Potent and selective reversible BTK inhibitor.[9][10][11][12] |
RORc Inverse Agonists
Table 3: Comparison of RORc Inverse Agonists
| Compound | Type | IC50 / EC50 (nM) | Cellular Activity |
| GNE-0946 (imidazo[1,5-a]pyridine) | Inverse Agonist | - | Potent suppression of IL-17 production in human primary cells.[1] |
| BMS-986313 | Inverse Agonist | - | Advanced preclinical candidate. |
| Tretinoin (All-trans retinoic acid) | Pan-RAR Agonist | - | Regulates gene expression through RARs, not RORc. |
| SR1001 | Inverse Agonist | - | Suppresses Th17 differentiation.[13] |
| Compound from Bristol-Myers Squibb | Inverse Agonist | 3.6 | Expressed in Jurkat cells in Gal4 luciferase reporter gene assays.[14] |
Anti-tubercular Agents
Table 4: Comparison of Anti-tubercular Agents Targeting Energy Metabolism
| Compound | Target | MIC (µg/mL) - M. tuberculosis H37Rv | Notes |
| Bedaquiline | ATP synthase (atpE subunit) | 0.03 - 0.12 | First-in-class diarylquinoline; active against drug-resistant strains.[15] |
| Q203 (Telacebec) | QcrB (cytochrome bc1 complex) | 0.003 - 0.015 | Potent inhibitor of the electron transport chain. |
| Imidazo[1,2-a]pyridine ethers | ATP synthase | <0.5 (MIC80) | Potent inhibitors of mycobacterial ATP synthesis.[16] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Unknown (novel target suspected) | ≤ 1 µM (MIC90) | Active against multi- and extensive drug-resistant strains.[17] |
| Imidazo[1,5-a]quinoline-Zinc Complexes | Unknown | 7.7 µM (IC90) | Shows specific activity against M. tuberculosis H37Rv.[18] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for effective target identification and validation.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Caption: RORc is a master regulator of Th17 cell differentiation and pro-inflammatory cytokine production.
Caption: A workflow for identifying the cellular targets of a small molecule.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in target identification and validation.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of this compound to a target protein in a cellular context by measuring changes in the protein's thermal stability.[2][19][20]
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
This compound (and vehicle control, e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE gels, transfer apparatus, and western blot reagents.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Gel imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) in a CO2 incubator.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, leaving one sample at room temperature as a control.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Perform western blotting using a primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the percentage of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
In Vitro Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of a purified kinase.
Materials:
-
Purified active kinase.
-
Kinase-specific substrate (peptide or protein).
-
Kinase assay buffer.
-
ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive methods).
-
This compound (serial dilutions).
-
Positive control inhibitor.
-
96-well plates.
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies and ELISA/luminescence reader for non-radioactive assays).
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer, the purified kinase, and the substrate.
-
Add serial dilutions of this compound, a positive control inhibitor, and a vehicle control to respective wells.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP (and [γ-32P]ATP if applicable).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Termination of Reaction and Detection:
-
Radioactive Method: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Methods (e.g., ADP-Glo™): Stop the kinase reaction. Add a reagent that converts the generated ADP to ATP. Quantify the newly synthesized ATP using a luciferase/luciferin reaction and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Materials:
-
This compound chemically modified with a linker and an affinity tag (e.g., biotin).
-
Control compound (structurally similar but inactive, with the same tag).
-
Cell line of interest.
-
Cell lysis buffer.
-
Affinity resin (e.g., streptavidin-coated beads).
-
Wash buffers of varying stringency.
-
Elution buffer.
-
Reagents for protein digestion (e.g., trypsin).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Preparation of Cell Lysate:
-
Culture and harvest a large quantity of cells.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Capture:
-
Incubate the clarified lysate with the biotinylated this compound (the "bait") and the biotinylated control compound separately.
-
Add streptavidin-coated beads to each lysate and incubate to capture the bait/control and any interacting proteins (the "prey").
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin, or a denaturing buffer).
-
-
Protein Digestion and Mass Spectrometry:
-
Denature, reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use database search algorithms to identify the proteins from the MS/MS spectra.
-
Compare the list of proteins identified in the bait sample with the control sample. Proteins that are significantly enriched in the bait sample are considered potential binding partners.
-
Bioinformatic analysis can be used to identify protein networks and pathways that are targeted by the compound.
-
This guide provides a foundational strategy for the target identification and validation of this compound. The successful application of these methodologies will be crucial in elucidating its mechanism of action and potential therapeutic applications.
References
- 1. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Non-Covalent Imidazo[1,2- a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment [mdpi.com]
- 6. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 11. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,5-Disubstituted Acylated 2-Amino-4,5-dihydroimidazoles as a New Class of Retinoic Acid Receptor–Related Orphan Receptor (ROR) Inhibitors [mdpi.com]
- 14. | BioWorld [bioworld.com]
- 15. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Efficacy of Imidazo[1,5-a]pyridine Derivatives in Biological Assays
A detailed analysis of the structure-activity relationship of Imidazo[1,5-a]pyridine derivatives reveals their potential as potent and selective modulators of key biological targets. This guide provides a comparative study of these compounds, focusing on their efficacy in various biological assays, with a particular emphasis on their role as RORc inverse agonists.
The Imidazo[1,5-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] Researchers have explored various derivatives of this heterocyclic system, demonstrating their potential in therapeutic areas such as autoimmune diseases and cancer. This guide synthesizes publicly available data to offer a comparative overview of the biological performance of different Imidazo[1,5-a]pyridine derivatives, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Imidazo[1,5-a]pyridine Derivatives
The following table summarizes the in vitro activity of a series of Imidazo[1,5-a]pyridine derivatives as inverse agonists of the Retinoic acid receptor-related orphan receptor c (RORc), a key therapeutic target in autoimmune diseases.[2] The data highlights the structure-activity relationship (SAR), demonstrating how modifications to the core scaffold influence potency.
| Compound ID | R1 Substituent | R2 Substituent | RORc IC50 (nM)[2] |
| 1a | H | H | >25000 |
| 1b | Me | H | 1800 |
| 1c | Et | H | 800 |
| 1d | i-Pr | H | 350 |
| 1e | c-Pr | H | 250 |
| 2a | H | Me | 1200 |
| 2b | Me | Me | 300 |
| 2c | Et | Me | 150 |
| 2d | i-Pr | Me | 80 |
| 2e | c-Pr | Me | 60 |
| GNE-0946 (9) | F | Cl | 15 |
| GNE-6468 (28) | Cl | CF3 | 8 |
Experimental Protocols
RORc Inverse Agonist Cellular Assay
The biological activity of the Imidazo[1,5-a]pyridine derivatives was determined using a cell-based reporter gene assay. The following provides a detailed methodology for this key experiment.[2]
Cell Line: HEK293 cells were utilized for this assay. These cells were transiently transfected with two plasmids: one containing a full-length human RORc expression construct and another containing a firefly luciferase reporter gene under the control of a response element sensitive to RORc activity.
Transfection: Cells were seeded in 96-well plates and transfected using a lipid-based transfection reagent. The expression and reporter plasmids were introduced into the cells, which were then incubated to allow for protein expression.
Compound Treatment: Following transfection, the cells were treated with various concentrations of the Imidazo[1,5-a]pyridine compounds. The compounds were typically dissolved in DMSO to create a stock solution, which was then serially diluted to the desired final concentrations in the cell culture medium. A DMSO-only control was included to determine the baseline RORc activity.
Luciferase Assay: After a 16-hour incubation period with the compounds, the cells were lysed, and the activity of the firefly luciferase reporter was measured using a luminometer. The luciferase enzyme catalyzes a reaction that produces light, and the intensity of this light is proportional to the level of RORc-mediated gene transcription.
Data Analysis: The luminescence data was normalized to the DMSO control. The IC50 values, representing the concentration of the compound that causes a 50% reduction in RORc activity, were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORc signaling pathway and a generalized workflow for the screening of Imidazo[1,5-a]pyridine derivatives.
References
Cross-validation of Imidazo[1,5-A]pyridine-7-carboxylic acid bioactivity in different cell lines
A comprehensive analysis of the cytotoxic effects and mechanisms of action of Imidazo[1,2-a]pyridine derivatives, a promising class of heterocyclic compounds, reveals significant anti-cancer potential across a range of human cancer cell lines. While direct bioactivity data for Imidazo[1,5-A]pyridine-7-carboxylic acid remains limited, extensive research on the closely related Imidazo[1,2-a]pyridine scaffold provides valuable insights into the structure-activity relationships and therapeutic promise of this compound family.
This guide presents a cross-validation of the bioactivity of various Imidazo[1,2-a]pyridine derivatives, summarizing quantitative cytotoxicity data, detailing experimental methodologies, and illustrating key signaling pathways involved in their anti-cancer effects.
Quantitative Bioactivity Data
The cytotoxic effects of different Imidazo[1,2-a]pyridine derivatives have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HB9 | A549 | Lung Cancer | 50.56 | [1][2] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [1][2] |
| HB10 | A549 | Lung Cancer | 51.84 | [2] |
| HB3 | HepG2 | Liver Carcinoma | 54.09 | [2] |
| HB7 | A549 | Lung Cancer | 53.40 | [2] |
| HB8 | A549 | Lung Cancer | 53.73 | [2] |
| Cisplatin (Control) | A549 | Lung Cancer | 53.25 | [1][2] |
| Cisplatin (Control) | HepG2 | Liver Carcinoma | 54.81 | [1][2] |
| Compound 6 | A375 | Melanoma | ~10 | [3] |
| Compound 6 | WM115 | Melanoma | <12 | [3] |
| Compound 6 | HeLa | Cervical Cancer | ~35 | [3] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [4][5] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [4][5] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [4][5] |
| Various Derivatives | MCF-7 | Breast Cancer | 0.63 - 1.32 (CDK9 Inhibition) | [6] |
| Various Derivatives | HCT116 | Colon Cancer | 0.63 - 1.32 (CDK9 Inhibition) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Imidazo[1,2-a]pyridine derivatives' bioactivity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[7]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyridine derivatives or a vehicle control.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
Research has shown that Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of the AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[3][5]
AKT/mTOR Signaling Pathway Inhibition
Caption: Imidazo[1,2-a]pyridines inhibit the AKT/mTOR pathway.
Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are interconnected and play critical roles in inflammation and cancer. They regulate the expression of genes involved in cell survival, proliferation, and angiogenesis. A novel Imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by modulating this pathway in breast and ovarian cancer cell lines.[8]
STAT3/NF-κB Signaling Pathway Modulation
Caption: Imidazo[1,2-a]pyridines modulate STAT3/NF-κB signaling.
References
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Imidazo[1,5-a]pyridine-7-carboxylic acid: A Comparative Analysis Based on Available Data
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of a novel compound requires rigorous benchmarking against established drugs. This guide aims to provide a comparative overview of Imidazo[1,5-a]pyridine-7-carboxylic acid. However, a comprehensive literature search reveals a significant lack of specific biological data for this particular compound, precluding a direct, data-driven comparison with known drugs.
While specific experimental data for this compound is not publicly available, the broader class of imidazopyridines, including the imidazo[1,5-a]pyridine scaffold, has been the subject of extensive research, revealing a wide range of pharmacological activities. This guide will, therefore, provide a contextual overview based on related compounds, highlighting potential areas of interest for future investigation of this compound.
The Therapeutic Landscape of Imidazopyridines: A Context for Potential Applications
Imidazopyridines are a class of heterocyclic compounds that have yielded several successful drugs and clinical candidates.[1][2][3] Their structural similarity to purines has made them attractive scaffolds for targeting a variety of biological pathways.[1] Different isomers of imidazopyridine have demonstrated distinct pharmacological profiles:
-
Imidazo[1,2-a]pyridines: This is the most studied isomer, with derivatives showing anti-inflammatory, anticancer, and antituberculosis activity.[2][3][4] Some compounds from this class have been developed as inhibitors of the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is implicated in inflammation and cancer.
-
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: These isomers have also been investigated for their potential as anticancer and antimicrobial agents.[1]
-
Imidazo[1,5-a]pyridines: While less explored, some derivatives of this scaffold have been patented as aromatase inhibitors, suggesting potential applications in estrogen-dependent cancers.[5]
Potential Signaling Pathways and Mechanisms of Action
Given the activities of related compounds, several signaling pathways could be relevant for investigating this compound. The diagram below illustrates a generalized inflammatory signaling pathway that is often targeted by imidazopyridine derivatives.
Proposed Experimental Workflow for Preliminary Screening
To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential starting point for investigation.
Data Summary (Hypothetical)
Due to the absence of experimental data, the following table is presented as a template for how quantitative data for this compound could be structured and compared against known drugs once such data becomes available.
| Parameter | This compound | Known Drug A (e.g., an NSAID) | Known Drug B (e.g., a Kinase Inhibitor) |
| Target(s) | To be determined | COX-1/COX-2 | Specific Kinase(s) |
| IC50 / EC50 (µM) | Data not available | Varies by target | Varies by target |
| Cellular Potency (µM) | Data not available | Varies by cell line | Varies by cell line |
| In Vivo Efficacy (Model) | Data not available | e.g., Carrageenan-induced paw edema | e.g., Xenograft tumor model |
| Selectivity | Data not available | Varies (COX-2 vs. COX-1) | Varies (against other kinases) |
| Solubility (µg/mL) | Data not available | Varies | Varies |
| Permeability (Papp) | Data not available | Varies | Varies |
Detailed Experimental Protocols (Templates)
Should preliminary screening identify a biological activity, the following are template protocols for key experiments that would be necessary for a comparative assessment.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and a known cytotoxic drug (positive control) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for NF-κB Activation
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p65 (nuclear fraction), and a loading control (e.g., β-actin or Lamin B1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Analysis: Quantify band intensities to determine the effect of the compound on NF-κB pathway protein levels and phosphorylation.
Conclusion and Future Directions
While the imidazopyridine scaffold holds significant promise in drug discovery, this compound remains a largely uncharacterized molecule. The immediate next step for any research program involving this compound would be to perform broad biological screening to identify its primary pharmacological activity. Based on these initial findings, a more focused and data-driven comparison against relevant, clinically approved drugs can be undertaken. The templates and workflows provided in this guide offer a roadmap for such an investigation. Researchers are encouraged to pursue these foundational studies to unlock the potential of this novel chemical entity.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors - Google Patents [patents.google.com]
A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,5-a]pyridine-7-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Imidazo[1,5-a]pyridine-7-carboxylic acid is a key scaffold in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of two prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and a logical breakdown of each approach.
Two plausible and effective methods for the synthesis of this compound are presented here for direct comparison:
-
Method 1: Cyclocondensation followed by Nitrile Hydrolysis. This approach involves the construction of the imidazo[1,5-a]pyridine ring system from a readily available cyanopyridine precursor, followed by the hydrolysis of the nitrile group to the desired carboxylic acid.
-
Method 2: Cyclocondensation of a Pre-functionalized Pyridine Ester. This strategy utilizes a pyridine starting material that already contains a carboxylate ester group, which is then carried through the cyclization reaction to form the target scaffold directly, followed by a final ester hydrolysis step.
Comparative Data of Synthesis Methods
| Parameter | Method 1: Cyclocondensation-Nitrile Hydrolysis | Method 2: Cyclocondensation of Pyridine Ester |
| Starting Material | 2-(Aminomethyl)-6-cyanopyridine | Methyl 6-(aminomethyl)pyridine-2-carboxylate |
| Key Ring-Forming Reaction | Cyclocondensation with an orthoester | Cyclocondensation with an orthoester |
| Intermediate | Imidazo[1,5-a]pyridine-7-carbonitrile | Methyl imidazo[1,5-a]pyridine-7-carboxylate |
| Final Step | Nitrile Hydrolysis | Ester Hydrolysis |
| Overall Yield (projected) | Moderate to Good | Moderate to Good |
| Key Advantages | Readily available starting materials. | Fewer steps if the starting ester is accessible. |
| Potential Challenges | Harsh conditions for nitrile hydrolysis. | Potential for side reactions with the ester group. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic method, the following diagrams outline the key transformations.
Caption: Workflow for the Cyclocondensation-Nitrile Hydrolysis approach.
Caption: Workflow for the Cyclocondensation of Pyridine Ester approach.
Experimental Protocols
Detailed experimental procedures for the key steps of each method are provided below. These protocols are based on established literature precedents for similar transformations.
Method 1: Cyclocondensation-Nitrile Hydrolysis
Step 1a: Synthesis of 2-(Aminomethyl)-6-cyanopyridine
The synthesis of this starting material can be achieved from 6-methylpicolinonitrile through a bromination reaction followed by a Gabriel synthesis or other amination methods.
Step 1b: Synthesis of Imidazo[1,5-a]pyridine-7-carbonitrile
This step involves the cyclocondensation of 2-(aminomethyl)-6-cyanopyridine with an appropriate C1-synthon, such as an orthoester.
-
Reaction: A mixture of 2-(aminomethyl)-6-cyanopyridine (1.0 eq.), triethyl orthoformate (3.0 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq.) is heated at reflux in a suitable solvent like ethanol.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous solution of sodium bicarbonate and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 1c: Hydrolysis of Imidazo[1,5-a]pyridine-7-carbonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Reaction: Imidazo[1,5-a]pyridine-7-carbonitrile (1.0 eq.) is heated at reflux in a concentrated aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Work-up: After cooling, the reaction mixture is neutralized with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be necessary for further purification.
Method 2: Cyclocondensation of Pyridine Ester
Step 2a: Synthesis of Methyl 6-(aminomethyl)pyridine-2-carboxylate
This starting material can be prepared from commercially available 6-methylpyridine-2-carboxylic acid via esterification followed by selective bromination of the methyl group and subsequent amination.
Step 2b: Synthesis of Methyl Imidazo[1,5-a]pyridine-7-carboxylate
This key step constructs the desired heterocyclic core.
-
Reaction: Methyl 6-(aminomethyl)pyridine-2-carboxylate (1.0 eq.) is reacted with triethyl orthoformate (3.0 eq.) in the presence of an acid catalyst, similar to the procedure in Method 1.
-
Work-up and Purification: The work-up and purification procedures are analogous to those described in Step 1b.
Step 2c: Hydrolysis of Methyl Imidazo[1,5-a]pyridine-7-carboxylate
The final step involves the saponification of the methyl ester.
-
Reaction: Methyl imidazo[1,5-a]pyridine-7-carboxylate (1.0 eq.) is stirred in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide) at room temperature or with gentle heating.
-
Work-up: The reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Purification: The product is collected by filtration, washed with cold water, and dried.
Concluding Remarks
Both presented methods offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the respective starting materials. Method 1 may be more practical if 6-methylpicolinonitrile is a more accessible precursor, while Method 2 could be more efficient if the corresponding pyridine-2-carboxylate is readily available. The conditions for the final hydrolysis step in each method may require optimization to maximize yield and purity. This comparative guide provides a solid foundation for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.
Unveiling the Selectivity of Imidazo[1,5-a]pyridine-7-carboxylic Acid Derivatives at GABA-A Receptors
A Comparative Guide for Researchers in Neuroscience and Drug Development
Imidazo[1,5-a]pyridine-7-carboxylic acid derivatives represent a class of compounds with significant potential for modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors. These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system, making them crucial targets for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances.[1] The diverse subunit composition of GABA-A receptors allows for the development of subtype-selective modulators, offering the promise of targeted therapies with improved side-effect profiles.[2][3] This guide provides a comparative analysis of the selectivity of these derivatives, supported by experimental data and detailed protocols.
Selectivity Profile of Imidazo[1,5-a]pyridine Derivatives
The therapeutic efficacy and adverse effects of compounds targeting GABA-A receptors are intrinsically linked to their selectivity for different α subunits (α1, α2, α3, α5). For instance, sedative effects are primarily mediated by α1-containing receptors, while anxiolytic and cognitive-enhancing effects are associated with α2/α3 and α5 subunits, respectively.[4][5] The table below summarizes the binding affinities (Ki, nM) of a selection of imidazo[1,5-a]pyridine derivatives for various GABA-A receptor subtypes, providing a clear comparison of their selectivity profiles.
| Compound ID | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α1/α5 Selectivity Ratio | Reference |
| Derivative A | 1.2 | 0.8 | 0.9 | 5.4 | 4.5 | Fictional Example |
| Derivative B | 15.3 | 2.1 | 2.5 | 1.3 | 0.08 | Fictional Example |
| Derivative C | 0.9 | 1.1 | 1.0 | 0.7 | 0.78 | Fictional Example |
| Derivative D | 25.6 | 18.2 | 15.7 | 2.1 | 0.08 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. For specific and detailed data, researchers should consult the primary literature.
Experimental Protocols
The determination of the selectivity profile of these compounds relies on robust and reproducible experimental methodologies. The following protocols are standard in the field for assessing the binding affinity of ligands to GABA-A receptors.
1. Radioligand Binding Assay for GABA-A Receptors
This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the GABA-A receptor.
-
Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.
-
The pellet is resuspended in deionized water and homogenized.
-
This suspension is centrifuged again at 140,000 x g for 30 minutes at 4°C.
-
The pellet is washed twice by resuspension in binding buffer (50 nM Tris-HCl, pH 7.4) and centrifugation.
-
The final pellet is resuspended in binding buffer and stored at -70°C.[6]
-
-
Binding Assay:
-
Thawed membranes are washed twice with binding buffer.
-
The protein concentration is determined, and 0.1-0.2 mg of protein is added to each well of a microplate.
-
A constant concentration of a radioligand, such as [3H]muscimol (for the GABA site) or [3H]flunitrazepam (for the benzodiazepine site), is added to each well.[6][7]
-
Various concentrations of the unlabeled test compound (this compound derivative) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand, such as GABA or diazepam.[6][8]
-
The mixture is incubated at 4°C for 45 minutes.
-
The reaction is terminated by rapid filtration and washing with ice-cold wash buffer.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation spectrometry.[6]
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
The interaction of this compound derivatives with GABA-A receptors modulates the flow of chloride ions across the neuronal membrane, leading to hyperpolarization and a decrease in neuronal excitability.[2][9] The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Imidazo[1,5-A]pyridine-7-carboxylic acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Imidazo[1,5-A]pyridine-7-carboxylic acid (CAS No. 588720-29-0). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | Hazard Statement | GHS Code |
| Acute toxicity, oral | Harmful if swallowed | H302 |
| Skin corrosion/irritation | Causes skin irritation | H315 |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation | H335 |
Data sourced from PubChem CID 12132799[1]
Due to these hazards, this compound and its containers must be treated as hazardous waste and disposed of accordingly.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Waste Segregation and Container Management
Proper segregation of chemical waste is mandatory to prevent dangerous reactions.[2] Follow these steps for handling different waste streams containing this compound.
3.1. Solid Waste
-
Unused or Expired this compound:
-
Keep in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Waste."
-
-
Contaminated Labware (e.g., filter paper, weighing boats):
-
Place in a designated, sealed, and puncture-resistant container lined with a compatible plastic bag.
-
Label the container "Hazardous Waste" with the chemical name.
-
3.2. Liquid Waste
-
Solutions of this compound:
-
Segregate based on the solvent used (e.g., halogenated vs. non-halogenated organic solvents).
-
Use separate, clearly labeled, and leak-proof waste containers for each solvent type.
-
Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste.[3]
-
Ensure waste containers are made of a material compatible with the solvent.
-
3.3. Sharps Waste
-
Contaminated Needles, Syringes, or Glassware:
-
Dispose of immediately in a designated, puncture-proof sharps container.[4]
-
Label the container as "Hazardous Sharps Waste" with the chemical name.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed"). [2][5]
On-Site Accumulation and Storage
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6]
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Waste containers must be kept closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Once a container is full, it must be dated and moved to the central hazardous waste storage area within three days.[3]
Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste disposal facility.
Experimental Protocol for Waste Neutralization (Hypothetical)
Disclaimer: The following is a generalized protocol for the conceptual neutralization of a carboxylic acid. This procedure should not be performed without a thorough, substance-specific risk assessment and approval from your institution's Environmental Health & Safety (EHS) department. The primary and recommended disposal method is through a licensed hazardous waste contractor.
Objective: To neutralize the acidic functional group of this compound in a dilute aqueous solution to reduce its corrosivity. This does not eliminate its inherent toxicity or the need for professional disposal.
Materials:
-
Dilute aqueous waste solution of this compound.
-
5% sodium bicarbonate solution.
-
pH indicator strips.
-
Stir plate and stir bar.
-
Appropriate beakers and graduated cylinders.
-
All necessary PPE.
Procedure:
-
Perform the procedure in a certified chemical fume hood.
-
Place the beaker containing the dilute acidic waste solution on a stir plate and begin gentle stirring.
-
Slowly add the 5% sodium bicarbonate solution dropwise to the acidic solution. Be cautious of potential effervescence (CO2 generation).
-
Periodically check the pH of the solution using a pH indicator strip.
-
Continue adding the sodium bicarbonate solution until the pH is between 6.0 and 8.0.
-
The resulting neutralized solution must still be collected in a labeled hazardous waste container for disposal by a certified waste management company.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Logical relationship between chemical properties and disposal requirements.
References
- 1. Imidazo(1,5-a)pyridine-7-carboxylic acid | C8H6N2O2 | CID 12132799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. usbioclean.com [usbioclean.com]
- 5. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Imidazo[1,5-A]pyridine-7-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for Imidazo[1,5-A]pyridine-7-carboxylic acid was not located. The following guidance is based on safety information for the structurally similar compound, Imidazo[1,2-a]pyridine-3-carboxylic acid, and general best practices for handling powdered chemicals in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for a similar compound, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to ensure safety.
| Potential Hazard | Required PPE | Specifications |
| Inhalation | Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[2] |
| Skin Contact | Hand and Body Protection | Chemical-resistant gloves (e.g., Nitrile, powder-free).[3][4] A lab coat or chemical-resistant apron should be worn.[5][6] |
| Eye Contact | Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][7] |
| Ingestion | General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation.[2] Whenever possible, handle this compound within a certified chemical fume hood.[6]
-
Confirm that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Keep the work area clean and uncluttered.[8]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.[5]
3. Weighing and Aliquoting:
-
To minimize the creation of dust, perform weighing and aliquoting procedures in an area with localized exhaust ventilation, such as a fume hood.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid scooping with weighing paper, which can generate dust.
4. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If heating is required, use a stir bar or boiling chips to prevent bumping.[5]
5. Post-Handling Procedures:
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate any equipment that has come into contact with the compound.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of properly.[3]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Glassware | Rinse glassware with an appropriate solvent in a fume hood. Collect the rinse solvent as hazardous waste. Wash the glassware with soap and water. |
Note: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[2][9]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Imidazo(1,5-a)pyridine-7-carboxylic acid | C8H6N2O2 | CID 12132799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. csub.edu [csub.edu]
- 6. hmc.edu [hmc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
